Kendomycin
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(1R,9S,10S,12S,14E,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[17.3.1.16,9.02,7]tetracosa-2,5,7,14-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O6/c1-14-8-9-22-18(5)24(30)19(6)28(34-22)23-21-13-29(33,17(4)12-16(3)11-15(2)10-14)35-27(21)20(7)25(31)26(23)32/h10,13-14,16-19,22,24,28,30,32-33H,8-9,11-12H2,1-7H3/b15-10+/t14-,16+,17-,18-,19+,22+,24-,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLDUJXJTQJSEJ-OLXNOMCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043890 | |
| Record name | Kendomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183202-73-5 | |
| Record name | Kendomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Kendomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of Kendomycin, a potent polyketide with significant biological activities. The information is presented to support further research and development efforts related to this promising natural product.
Chemical Structure and Properties
This compound is a macrocyclic polyketide belonging to the ansamycin family of natural products.[1][2] Its unique structure features a densely substituted tetrahydropyran ring fused to a quinone methide chromophore within a macrocyclic framework.[2] First isolated from Streptomyces sp., it is also known as (-)-TAN 2162.[1] The molecular formula of this compound is C₂₉H₄₂O₆, with a molecular weight of 486.6 g/mol .[3]
The core structure of this compound is a carbocyclic ansa-compound, characterized by an 18-membered ansa-bridge formed by a carbon-carbon bond.[4] This fully carbogenic ansa framework is a distinctive feature among ansamycins.[2]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₂O₆ | [3] |
| Molecular Weight | 486.6 g/mol | [3] |
| Appearance | Yellow solid | [5] |
| UV max (in Methanol) | 220, 386 nm | [6] |
| ¹H NMR (CDCl₃) | See Table 2 | [2] |
| ¹³C NMR (CDCl₃) | See Table 3 | [2] |
| HRMS (ESI) | m/z [M+H]⁺ calc. 522.2287, found 523.2358 for this compound E | [6] |
Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃
Note: Specific chemical shift and coupling constant data for this compound were not fully available in the search results in a tabular format. The following is a representative format. Researchers should refer to the primary literature for complete, assigned spectra.
| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| H-2 | ... | ... | ... |
| H-5 | ... | ... | ... |
| ... | ... | ... | ... |
Table 3: ¹³C NMR Spectroscopic Data for this compound in CDCl₃
Note: Specific chemical shift data for this compound were not fully available in the search results in a tabular format. The following is a representative format. Researchers should refer to the primary literature for complete, assigned spectra.
| Carbon | Chemical Shift (ppm) |
| C-1 | ... |
| C-2 | ... |
| ... | ... |
Stereochemistry
The complex structure of this compound contains multiple stereocenters, the precise arrangement of which is crucial for its biological activity. The stereochemistry of this compound has been elucidated through a combination of X-ray crystallography and Mosher's ester analysis.[4]
The relative configuration of the stereocenters was confirmed by X-ray analysis of a single crystal of this compound.[4] The absolute configuration was determined using the advanced Mosher's ester method applied to this compound acetonide.[4] This analysis established the absolute stereochemistry of all stereocenters in the molecule.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces
The following is a general protocol for the isolation and purification of this compound derivatives from Streptomyces cultures, based on the methodology described for this compound E.[7]
Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
-
Cultivation: Streptomyces sp. is precultivated in a suitable medium (e.g., Tryptic Soy Broth) and then transferred to a larger production medium (e.g., DNPM medium) for several days to allow for the production of secondary metabolites, including this compound.[7]
-
Extraction: The culture broth is separated from the biomass. The cell-free broth is then extracted with an organic solvent such as ethyl acetate to partition the this compound into the organic phase.[7]
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.[7]
-
Purification: The crude extract is subjected to a series of chromatographic techniques (e.g., silica gel chromatography, HPLC) to purify the this compound from other metabolites.[7]
Determination of Absolute Stereochemistry by Mosher's Ester Analysis
The absolute configuration of chiral alcohols can be determined by converting them into diastereomeric esters with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The following is a general protocol for Mosher's ester analysis.[8][9]
Caption: A generalized retrosynthetic analysis of this compound.
Key strategies in the total synthesis of this compound often involve:
-
Convergent Synthesis: The molecule is broken down into two or three key fragments of similar complexity, which are synthesized independently and then coupled together. [1]* Asymmetric Synthesis: Chiral auxiliaries, asymmetric catalysis, or starting materials from the chiral pool are used to establish the correct stereochemistry of the numerous stereocenters.
-
Macrocyclization: A variety of reactions have been employed to close the large ring, including ring-closing metathesis (RCM) and macrolactonization. [1]* Construction of the Tetrahydropyran Ring: Stereoselective aldol reactions, Michael additions, and other cyclization strategies are used to construct the highly substituted tetrahydropyran moiety.
Biosynthesis
This compound is a polyketide, meaning it is synthesized in nature by the sequential condensation of small carboxylic acid units. The biosynthesis of this compound involves a type I polyketide synthase (PKS) system. [1] Biosynthetic Pathway of this compound
Caption: A simplified schematic of the biosynthetic pathway of this compound.
The biosynthesis begins with the formation of a benzoic acid-derived starter unit, which is then extended by a type I PKS using malonyl-CoA and methylmalonyl-CoA as extender units. [1]A series of cyclization and tailoring reactions then leads to the final this compound structure.
Biological Activity and Signaling Pathways
This compound exhibits a range of potent biological activities, including antibacterial, antifungal, and anticancer properties. [1]It has been reported to be a potent antagonist of the endothelin receptor and an agonist of the calcitonin receptor, suggesting its potential as an anti-osteoporotic agent. [1][2] Table 4: Reported Biological Activities of this compound
| Activity | Target/Cell Line | Potency (IC₅₀/EC₅₀) | Reference |
| Antibacterial | Gram-positive and Gram-negative bacteria | ... | [1] |
| Anticancer | Various human cancer cell lines | ... | [2] |
| Endothelin Receptor Antagonist | ... | ... | [1] |
| Calcitonin Receptor Agonist | ... | ... | [2] |
Note: Specific quantitative data for potency were not consistently available in the initial search results and would require a more targeted literature search.
Endothelin Receptor Signaling
As an antagonist of the endothelin receptor, this compound likely inhibits the signaling cascade initiated by the binding of endothelin peptides. This pathway is involved in vasoconstriction and cell proliferation.
Simplified Endothelin Receptor Signaling Pathway
Caption: this compound's antagonistic effect on the endothelin receptor signaling pathway.
Calcitonin Receptor Signaling
As an agonist of the calcitonin receptor, this compound is expected to mimic the effects of calcitonin, which is involved in calcium homeostasis and bone metabolism.
Simplified Calcitonin Receptor Signaling Pathway
Caption: this compound's agonistic effect on the calcitonin receptor signaling pathway.
Conclusion
This compound is a structurally unique and biologically potent natural product with significant potential for therapeutic development. Its complex stereochemistry has been fully elucidated, and multiple total syntheses have been achieved, paving the way for the synthesis of analogs with improved properties. Further investigation into its mechanism of action and optimization of its structure are warranted to fully exploit its therapeutic potential.
References
- 1. New this compound Derivative Isolated from Streptomyces sp. Cl 58-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Investigations to the Antibacterial Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of (-)-kendomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of this compound by Panek [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Heterologous Expression of the this compound B Biosynthetic Gene Cluster from Verrucosispora sp. SCSIO 07399 [mdpi.com]
- 9. Investigations to the Antibacterial Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of an All-Carbon Ansa Macrolide: A Technical Guide to the Kendomycin Biosynthetic Pathway and Gene Cluster Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kendomycin, a structurally unique polyketide with a fully carbogenic ansa-macrocyclic scaffold, has garnered significant attention for its potent antibacterial, anti-osteoporotic, and anticancer activities. This technical guide provides an in-depth analysis of the this compound biosynthetic pathway, focusing on the genetic architecture of the responsible gene clusters and the key enzymatic steps involved in its formation. We will explore the hybrid Type I and Type III polyketide synthase (PKS) machinery, the biosynthesis of the unusual starter unit, and the subsequent tailoring reactions that lead to the final natural product. This guide synthesizes data from key studies on the ken gene cluster from Streptomyces violaceoruber and the kmy gene cluster from the marine-derived actinomycete Verrucosispora sp. SCSIO 07399, presenting quantitative data in structured tables and detailing the experimental protocols employed in this research. Visualizations of the biosynthetic pathway and gene cluster organization are provided to facilitate a comprehensive understanding of this complex biochemical system.
Introduction
Kendomycins are a class of ansamycin-type polyketides distinguished by their all-carbon macrocyclic structure, a highly substituted pyran ring, and a quinone methide chromophore. Their impressive biological profile makes them a compelling target for natural product synthesis, biosynthetic engineering, and drug development.[1] Understanding the intricate enzymatic machinery responsible for this compound's construction is paramount for harnessing its therapeutic potential and generating novel, bioactive analogs.
This guide will delve into the core of this compound biosynthesis: the gene clusters that orchestrate its assembly. Two primary gene clusters have been characterized: the ken cluster from Streptomyces violaceoruber and the more recently identified kmy cluster from Verrucosispora sp. SCSIO 07399, which is responsible for the production of this compound B, C, and D.[2] These clusters reveal a fascinating hybrid system that combines Type I and Type III polyketide synthases to construct the complex carbon skeleton.
The this compound Biosynthetic Gene Cluster: A Comparative Analysis
The biosynthesis of this compound is encoded by a large, contiguous set of genes, typical for microbial secondary metabolites. The kmy cluster from Verrucosispora sp. SCSIO 07399 spans approximately 80 kb and contains 33 open reading frames (ORFs), while the ken cluster from S. violaceoruber consists of 21 identified genes.[3] A comparative analysis of these clusters highlights a conserved core responsible for the fundamental steps of this compound biosynthesis, with key differences that account for structural variations in the final products.
The most notable distinction is the absence of a methyltransferase gene in the kmy cluster, which corresponds to the non-methylated quinone moiety of this compound B. The kmy cluster also contains additional genes for methylmalonyl-CoA biosynthesis, transposases, and several genes of unknown function.
Table 1: Functional Annotation of Key ORFs in the this compound B (kmy) Biosynthetic Gene Cluster
| ORF | Proposed Function | Homolog in ken Cluster |
| kmy4 | Positive regulatory protein (SARP family) | ken4 |
| kmy9 | FAD-dependent oxidoreductase (Post-PKS) | ken9 |
| kmy11 | Type I PKS (Modules 4-6) | ken12 |
| kmy13 | FAD-dependent monooxygenase (Post-PKS) | ken13 |
| kmy16 | Type I PKS (Modules 7-8) | ken14 |
| kmy18 | Type III PKS (Starter unit biosynthesis) | ken2 |
| kmy19 | Type I PKS (Modules 1-3) | ken16 |
| kmy29 | Enoyl-CoA hydratase/isomerase (Starter unit) | ken7 |
This table summarizes key genes involved in the biosynthesis. For a complete list of ORFs, refer to Chen et al., 2021.
The this compound Biosynthetic Pathway: A Step-by-Step Elucidation
The biosynthesis of this compound is a multi-stage process initiated by a Type III PKS, followed by chain extension by a modular Type I PKS, and concluding with a series of complex post-PKS tailoring reactions.
Starter Unit Biosynthesis: The Role of Type III PKS
Unlike many polyketides that utilize simple acetate or propionate starter units, this compound biosynthesis begins with a more complex aromatic starter. In the kmy cluster, the Type III PKS, Kmy18, is responsible for the synthesis of 3,5-dihydroxybenzoic acid (3,5-DHBA).[4] This is achieved through the condensation of four molecules of malonyl-CoA.[2] The ken cluster is proposed to produce a methylated derivative, 2,3,5,6-tetrahydroxy-4-methyl-benzoic acid (2,3,5,6-TH-4-MBA), as the starter unit.
Polyketide Chain Elongation: The Type I PKS Assembly Line
Following the synthesis of the starter unit, the modular Type I PKS takes over to construct the aliphatic ansa chain. The Type I PKS in both the kmy and ken clusters is encoded by multiple genes (kmy11, kmy16, kmy19 and ken12, ken14, ken16 respectively) and consists of a loading module and eight extension modules.[3] The extender units are primarily methylmalonyl-CoA, with two modules incorporating malonyl-CoA.[3] Each module contains a specific set of catalytic domains (Ketosynthase, Acyltransferase, and Acyl Carrier Protein are the core domains) that dictate the incorporation and modification of each extender unit.
// Nodes MalonylCoA [label="4x Malonyl-CoA", fillcolor="#F1F3F4"]; TypeIII_PKS [label="Type III PKS\n(Kmy18/Ken2)", fillcolor="#FBBC05"]; StarterUnit [label="3,5-DHBA\n(Starter Unit)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LoadingModule [label="Loading Module", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TypeI_PKS [label="Type I PKS\n(8 Modules)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ExtenderUnits [label="6x Methylmalonyl-CoA\n2x Malonyl-CoA", fillcolor="#F1F3F4"]; LinearPolyketide [label="Linear Polyketide Intermediate", shape=parallelogram, fillcolor="#F1F3F4"]; PostPKS [label="Post-PKS Tailoring\n(Cyclization, Oxidation, etc.)", fillcolor="#FBBC05"]; this compound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges MalonylCoA -> TypeIII_PKS; TypeIII_PKS -> StarterUnit; StarterUnit -> LoadingModule; ExtenderUnits -> TypeI_PKS; LoadingModule -> TypeI_PKS [label="Chain Initiation"]; TypeI_PKS -> LinearPolyketide [label="Chain Elongation"]; LinearPolyketide -> PostPKS; PostPKS -> this compound; } DOT Caption: Proposed biosynthetic pathway of this compound.
Post-PKS Tailoring: The Final Touches
Once the linear polyketide chain is assembled, it undergoes a series of intricate enzymatic modifications to yield the final, biologically active this compound. These post-PKS tailoring steps include:
-
Macrocyclization: A complex cyclization event forms the characteristic ansa structure.
-
Aldol Condensation: An intramolecular aldol condensation contributes to the formation of the pyran ring.
-
Oxidation: A series of oxidation reactions, likely catalyzed by FAD-dependent oxidoreductases and monooxygenases such as Kmy9 and Kmy13, form the quinone methide chromophore.
Experimental Verification and Quantitative Analysis
The proposed biosynthetic pathway has been substantiated through a series of key experiments, including gene disruption, heterologous expression, and transcriptional analysis.
Gene Disruption Studies
Targeted inactivation of key genes in the kmy and ken clusters has been instrumental in confirming their roles in this compound biosynthesis.
Table 2: Summary of this compound Production in Gene Disruption Mutants
| Mutant Strain | Gene(s) Disrupted | This compound Production Level | Reference |
| V. sp. Δkmy11 | kmy11 (Type I PKS) | Abolished | |
| V. sp. Δkmy18 | kmy18 (Type III PKS) | Abolished | |
| V. sp. Δkmy4 | kmy4 (Regulator) | Abolished | |
| V. sp. Δkmy27-orf+2 | kmy27-orf+2 | Dramatically decreased | |
| S. violaceoruber::pKen41 | ken12 (Type I PKS) | Abolished | [2] |
Heterologous Expression
To overcome challenges with the native producer, the entire kmy gene cluster was heterologously expressed in Streptomyces coelicolor M1152. This resulted in the successful production of kendomycins B, C, and D, albeit at a reduced yield compared to the wild-type Verrucosispora sp.
Table 3: this compound B Production in Heterologous Host
| Host Strain | Expressed Cluster | This compound B Yield Reduction | Reference |
| Streptomyces coelicolor M1152 | kmy | 77.8% |
Transcriptional Analysis of the Regulatory Gene kmy4
The gene kmy4 was identified as a positive regulator of this compound biosynthesis. Real-time quantitative PCR (RT-qPCR) analysis of a Δkmy4 mutant revealed a significant downregulation of key biosynthetic genes.
Table 4: Relative Transcriptional Levels of kmy Genes in Δkmy4 Mutant
| Gene | Fold Change in Δkmy4 vs. Wild-Type | Proposed Function | Reference |
| kmy9 | ~0.1 | Post-PKS modification | |
| kmy16 | ~0.2 | Type I PKS | |
| kmy18 | ~0.15 | Type III PKS | |
| kmy19 | ~0.25 | Type I PKS |
Fold changes are approximate values based on graphical data from Chen et al., 2021.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the analysis of the this compound biosynthetic pathway. For detailed, step-by-step protocols, it is recommended to consult the supplementary materials of the cited literature.
Gene Disruption via PCR-Targeting
// Nodes Start [label="Start: Target Gene Identification", shape=ellipse, fillcolor="#F1F3F4"]; PCR [label="PCR Amplification of\nDisruption Cassette", fillcolor="#FBBC05"]; Transformation [label="Electroporation into\nE. coli BW25113/pIJ790", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conjugation [label="Triparental Conjugation into\nStreptomyces/Verrucosispora", fillcolor="#34A853", fontcolor="#FFFFFF"]; Selection [label="Selection of Exconjugants\n(e.g., Apramycin Resistance)", fillcolor="#FBBC05"]; Screening [label="Screening for Double Crossover Mutants\n(e.g., Kanamycin Sensitivity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Verification [label="Genotypic Verification (PCR)\n& Phenotypic Analysis (HPLC)", fillcolor="#F1F3F4"]; End [label="End: Confirmed Mutant Strain", shape=ellipse, fillcolor="#F1F3F4"];
// Edges Start -> PCR; PCR -> Transformation; Transformation -> Conjugation; Conjugation -> Selection; Selection -> Screening; Screening -> Verification; Verification -> End; } DOT Caption: Workflow for gene disruption in Streptomyces/Verrucosispora.
A PCR-targeting strategy is commonly used for gene inactivation. This involves replacing the target gene with an antibiotic resistance cassette.
-
Constructing the Disruption Cassette: A cassette containing an antibiotic resistance gene (e.g., apramycin) flanked by FRT sites and an origin of transfer (oriT) is amplified by PCR. The primers used for this PCR contain extensions homologous to the regions flanking the target gene.
-
λ-Red Recombination: The PCR product is introduced into an E. coli strain expressing the λ-Red recombinase system (e.g., BW25113/pIJ790) and containing a cosmid with the target gene cluster. The recombinase mediates the replacement of the target gene on the cosmid with the disruption cassette.
-
Conjugation: The modified cosmid is transferred from E. coli to the this compound-producing strain via triparental conjugation, with the assistance of a helper E. coli strain (e.g., ET12567/pUZ8002).
-
Selection and Screening: Exconjugants are selected based on resistance to the antibiotic marker on the disruption cassette. Colonies are then screened for sensitivity to an antibiotic marker present on the cosmid backbone to identify double-crossover mutants where the gene replacement has occurred on the chromosome.
-
Verification: The gene disruption is confirmed by PCR analysis and the effect on this compound production is analyzed by HPLC.
Heterologous Expression
-
BAC Library Screening: A bacterial artificial chromosome (BAC) library of the producing strain's genomic DNA is screened to identify a clone containing the complete biosynthetic gene cluster.
-
Conjugation: The BAC clone is introduced into a suitable heterologous host, such as S. coelicolor M1152, via triparental conjugation.
-
Fermentation and Analysis: The heterologous host is fermented under appropriate conditions, and the culture extract is analyzed by HPLC and mass spectrometry to detect the production of this compound.
Real-Time Quantitative PCR (RT-qPCR)
-
RNA Extraction: Total RNA is isolated from the wild-type and mutant strains grown under identical conditions.
-
cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA, and then reverse transcribed into cDNA using a reverse transcriptase.
-
qPCR: The cDNA is used as a template for qPCR with primers specific to the target biosynthetic genes and a housekeeping gene (e.g., hrdB) for normalization. The relative transcriptional levels are calculated using the ΔΔCt method.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway and the characterization of its gene clusters have provided profound insights into the assembly of this unique natural product. The hybrid Type I/Type III PKS system represents an elegant enzymatic strategy for the construction of complex carbon skeletons. The identification of key regulatory and tailoring enzymes opens up exciting avenues for biosynthetic engineering. Future research will likely focus on the in-vitro characterization of the individual PKS domains and tailoring enzymes to fully understand their catalytic mechanisms. This knowledge will be invaluable for the rational design of novel this compound analogs with improved therapeutic properties through combinatorial biosynthesis and synthetic biology approaches. The successful heterologous expression of the entire gene cluster also provides a platform for optimizing production and generating a sustainable supply of these promising drug leads.
References
- 1. Total synthesis of this compound: a macro-C-glycosidation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. New this compound Derivative Isolated from Streptomyces sp. Cl 58-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Heterologous Expression of the this compound B Biosynthetic Gene Cluster from Verrucosispora sp. SCSIO 07399 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanism of Action of Kendomycin in Bacterial Cells
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the current understanding of Kendomycin's mechanism of action in bacterial cells, detailing its molecular interactions, cellular effects, and the experimental evidence that forms the basis of this knowledge.
Introduction
This compound is a novel polyketide natural product with a distinctive quinone methide ansa structure.[1][2][3] First isolated from Streptomyces violaceoruber, it has garnered significant attention for its potent biological activities, including strong antibacterial effects against both Gram-positive and Gram-negative bacteria, notably methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4][] Despite its therapeutic potential, the precise mechanism of action of this compound has been a subject of ongoing investigation, with evidence pointing towards a complex and multifaceted mode of action rather than a single molecular target. This guide synthesizes the key findings from various studies to provide a detailed understanding of how this compound exerts its antibacterial effects.
Antibacterial Activity and Spectrum
This compound exhibits a broad spectrum of antibacterial activity.[2][3][4] Its efficacy against MRSA is a key highlight, with studies reporting a minimum inhibitory concentration (MIC) of 5 μg/mL for the MRSA strain COL.[1][2][3] The nature of its antibacterial activity has been characterized as primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[1][2][3]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (μg/mL) | Reference |
| Methicillin-resistant S. aureus (MRSA) COL | 5 | [1][2][3] |
Proposed Mechanisms of Action
Current research suggests two primary, potentially interconnected, mechanisms for this compound's antibacterial activity: a multi-target disruption of cellular processes and the chelation of essential metal cations.
Multi-Target Disruption of Cellular Pathways in S. aureus
A multidisciplinary approach involving proteomics, gene transcription profiling, and electron microscopy in S. aureus has revealed that this compound perturbs a wide array of fundamental cellular processes.[1][2][3][4]
Key Affected Pathways:
-
Cell Division: Electron microscopy studies have shown that this compound treatment leads to abnormal septum formation during cell division in S. aureus.[1][2][3] Treated cells often display incomplete and morphologically aberrant septa, suggesting a direct or indirect interference with the cell division machinery.[1][2][3] This is further supported by the downregulation of genes essential for cell division, such as ftsZ and ftsA.[1][4]
-
Cell Wall Biosynthesis: The synthesis of the bacterial cell wall, a critical process for bacterial survival, is also impacted.[1][6] Gene expression analysis shows a decrease in the transcription of murAA, a gene involved in the early stages of peptidoglycan synthesis.[1][4]
-
Central Metabolism: this compound affects central metabolic pathways, including the tricarboxylic acid (TCA) cycle and gluconeogenesis, as evidenced by altered expression of key enzymes like SdhA, PckA, and GapB.[1][2][3]
-
Stress Response and Protein Stability: The compound induces a cellular stress response, indicated by the upregulation of chaperone proteins such as GroEL, DnaK, and GrpE, and proteases like ClpB, ClpC, and ClpP.[1][2][3]
-
Programmed Cell Death: Genes involved in bacterial programmed cell death, namely lrgA and cidA, are also affected by this compound treatment.[1][2][3]
The broad impact on these diverse and critical pathways suggests that this compound may not have a single, specific molecular target but rather acts on a central cellular hub or multiple targets simultaneously.
Cation Chelation
An alternative and compelling mechanism proposes that this compound's broad-spectrum cytotoxicity is a result of its ability to chelate essential metal cations, particularly iron (Fe) and copper (Cu).[7][8][9] This hypothesis is supported by several lines of evidence:
-
Rescue of Cytotoxicity: The cytotoxic effects of this compound against bacteria (B. subtilis), yeast (S. cerevisiae), and human cells can be attenuated by the addition of excess iron and copper.[7][9]
-
Induction of Cation Stress Response: this compound treatment induces cellular responses that are indicative of cation stress, similar to the effects observed with known iron chelators.[7][8][9]
-
Direct Interaction: Nuclear Magnetic Resonance (NMR) analysis has demonstrated a direct interaction between this compound and cations.[7][8]
This cation chelation model provides a plausible explanation for the pan-species activity of this compound, as the requirement for metal cations is a highly conserved feature across different life forms.[7][9]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against various bacterial strains is determined using the broth microdilution method.[10]
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is used to inoculate a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C with shaking until it reaches the exponential growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 10^4 CFU/mL).[10]
-
Serial Dilution of this compound: this compound is serially diluted in the broth medium in a 96-well microplate to obtain a range of concentrations (e.g., 0.06 to 128 μg/mL).[10]
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microplate. The plate is then incubated at 37°C for 18-24 hours.[10]
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is observed.[10]
Proteomic Analysis (2D-DIGE)
Two-dimensional difference gel electrophoresis (2D-DIGE) is employed to analyze changes in the proteome of bacteria upon this compound treatment.
-
Sample Preparation: Bacterial cultures are grown to mid-log phase and then treated with this compound at a sub-lethal concentration. Control cultures are treated with the vehicle (e.g., DMSO). Cells are harvested, and proteins are extracted and quantified.
-
Fluorescent Labeling: Protein extracts from treated and control samples are minimally labeled with different CyDye fluors (e.g., Cy3 and Cy5). An internal standard, created by pooling equal amounts of all samples, is labeled with a third fluor (e.g., Cy2).
-
Two-Dimensional Gel Electrophoresis: The labeled protein samples are mixed and separated in the first dimension by isoelectric focusing (IEF) based on their isoelectric point, and in the second dimension by SDS-PAGE based on their molecular weight.
-
Image Acquisition and Analysis: The gel is scanned at different wavelengths to visualize the fluorescently labeled protein spots. Image analysis software is used to quantify the spot intensities and identify proteins that are differentially expressed between the treated and control samples.
-
Protein Identification: Differentially expressed protein spots are excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) for protein identification.
Cation Chelation Assay
This assay is used to determine if the addition of cations can rescue cells from this compound-induced cytotoxicity.
-
Cell Culture: Bacterial or other cell cultures are grown in an appropriate medium.
-
Treatment: Cells are treated with a cytotoxic concentration of this compound in the presence or absence of various concentrations of metal salts (e.g., FeCl₂ or CuCl₂).[7][9]
-
Viability Assessment: After a defined incubation period, cell viability is assessed using a suitable method, such as measuring optical density (for bacteria) or using a metabolic indicator dye (for eukaryotic cells).[7][9]
-
Data Analysis: The viability of cells treated with this compound alone is compared to those co-treated with this compound and metal cations to determine if the cations can attenuate the cytotoxic effect.[7][9]
Visualizations of Proposed Mechanisms
Diagram 1: Multi-Target Disruption by this compound in S. aureus
Caption: Proposed multi-target mechanism of this compound in S. aureus.
Diagram 2: Cation Chelation Mechanism of this compound
Caption: Proposed mechanism of this compound via essential cation chelation.
Conclusion and Future Directions
The mechanism of action of this compound in bacterial cells is complex, with strong evidence supporting at least two major modes of action: the widespread disruption of key cellular pathways and the chelation of essential metal cations. It is plausible that these two mechanisms are linked; for instance, the chelation of metal cofactors from essential enzymes could lead to the observed downstream effects on metabolism, cell division, and other processes.
While significant progress has been made, the definitive molecular target or targets of this compound remain to be conclusively identified. Future research should focus on:
-
Identifying direct binding partners of this compound within the bacterial cell to distinguish direct from indirect effects.
-
Elucidating the structure-activity relationship of this compound to understand which structural motifs are responsible for its different biological activities.
-
Investigating potential resistance mechanisms that bacteria might develop against this compound.
A deeper understanding of this compound's mechanism of action will be crucial for its potential development as a therapeutic agent to combat multidrug-resistant bacterial infections.
References
- 1. Investigations to the Antibacterial Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations to the Antibacterial Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigations to the Antibacterial Mechanism of Action of this compound | PLOS One [journals.plos.org]
- 6. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound Cytotoxicity against Bacterial, Fungal, and Mammalian Cells Is Due to Cation Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Cytotoxicity against Bacterial, Fungal, and Mammalian Cells Is Due to Cation Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New this compound Derivative Isolated from Streptomyces sp. Cl 58-27 - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Kendomycin on Staphylococcus aureus Cell Division: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Kendomycin, a novel polyketide antibiotic, on the cell division process of Staphylococcus aureus. The emergence of multidrug-resistant strains of S. aureus, such as MRSA, necessitates the exploration of new therapeutic agents that target essential bacterial processes like cell division.[1][2] this compound has demonstrated significant antibacterial activity against Gram-positive bacteria, including MRSA, by interfering with critical cellular functions, most notably septum formation during cytokinesis.[1][2]
Mechanism of Action: Interference with Cell Division
This compound exhibits a bacteriostatic effect on Staphylococcus aureus, inhibiting its growth and proliferation.[2][3] The primary mechanism of action appears to be the disruption of the bacterial cell division machinery.[1][2] This is evidenced by significant morphological changes observed in this compound-treated S. aureus cells and alterations in the expression of genes crucial for cell division.
Morphological Effects: Abnormal Septum Formation
Electron microscopy studies of S. aureus (MRSA strain COL) treated with this compound reveal severe defects in cell division.[1][3] A majority of the treated cells display incomplete and morphologically abnormal septa.[1][3][4] This indicates that this compound directly or indirectly targets the formation or function of the divisome, the protein complex responsible for septum synthesis and cell constriction.
Genetic Evidence: Downregulation of Key Division Genes
Gene expression profiling of this compound-treated S. aureus has shown a marked decrease in the transcription of essential cell division genes.[1] Specifically, the expression of ftsZ and ftsA is significantly downregulated.[1]
-
FtsZ (Filamenting temperature-sensitive mutant Z): This protein is a homolog of eukaryotic tubulin and is the first component to localize to the division site, where it polymerizes to form the Z-ring.[4] The Z-ring acts as a scaffold for the recruitment of other divisome proteins.[4]
-
FtsA (Filamenting temperature-sensitive mutant A): This protein is an actin homolog that anchors the FtsZ ring to the cytoplasmic membrane and is also involved in recruiting downstream division proteins.
The downregulation of these genes suggests that this compound's interference with cell division occurs at an early stage, disrupting the very foundation of the division apparatus. Additionally, the transcription of murAA, a gene involved in the early steps of peptidoglycan biosynthesis, is also decreased, further implicating an impact on cell wall synthesis.[1]
Quantitative Data
The antibacterial activity and effects of this compound on S. aureus have been quantified in several studies.
Table 1: Antibacterial Activity of this compound against S. aureus
| Strain | Method | Parameter | Value | Reference |
| MRSA COL | Broth Microdilution | MIC | 5 µg/mL | [1][2][4] |
MIC: Minimum Inhibitory Concentration
Table 2: Effect of this compound on Gene Expression in S. aureus
| Gene | Function | Fold Change in Expression | Condition | Reference |
| ftsZ | Z-ring formation | Decreased | 1.5 x MIC for 1 hour | [1] |
| ftsA | Z-ring anchoring | Decreased | 1.5 x MIC for 1 hour | [1] |
| murAA | Peptidoglycan synthesis | Decreased | 1.5 x MIC for 1 hour | [1] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the effects of this compound on S. aureus cell division.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against S. aureus is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A single colony of S. aureus is used to inoculate a suitable broth medium (e.g., Brain Heart Infusion - BHI). The culture is incubated at 37°C with shaking until it reaches the mid-exponential growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 105 CFU/mL.
-
Serial Dilution of this compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the this compound dilutions. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps to quantify the changes in gene expression of cell division-related genes in S. aureus following treatment with this compound.
-
Bacterial Culture and Treatment: S. aureus is grown in BHI broth to the mid-exponential phase. The culture is then treated with this compound (e.g., at 1.5 x MIC) for a specified period (e.g., 1 hour). An untreated culture serves as a control.
-
RNA Isolation: Bacterial cells are harvested by centrifugation. Total RNA is isolated using a commercial RNA purification kit, following the manufacturer's instructions. The protocol should include a DNase treatment step to remove any contaminating genomic DNA.
-
cDNA Synthesis: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
qRT-PCR: The cDNA is used as a template for qRT-PCR with primers specific for the target genes (ftsZ, ftsA, murAA) and a reference gene (e.g., 16S rRNA) for normalization. The reaction is performed in a real-time PCR system using a SYBR Green-based detection method.
-
Data Analysis: The relative fold change in gene expression is calculated using the ΔΔCt method, comparing the expression levels in the this compound-treated sample to the untreated control.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigations to the Antibacterial Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Electron Microscopy and 3D Methodologies to Interrogate Staphylococcus aureus Osteomyelitis in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cell cycle of Staphylococcus aureus: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Kendomycin: A Technical Guide to the Biological Activities of Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kendomycin, a macrocyclic polyketide of microbial origin, has garnered significant attention in the scientific community due to its potent and diverse biological activities, including antibacterial, cytotoxic, and anti-osteoporotic properties.[1] Its unique ansa-macrocyclic structure, featuring a quinone methide core, presents a compelling scaffold for medicinal chemistry exploration. This technical guide provides an in-depth overview of the biological activities of novel this compound derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.
Quantitative Biological Activity of this compound and its Derivatives
Table 1: Antibacterial Activity of this compound and Derivatives (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) COL | 5 | [NA] |
| This compound E | Acinetobacter baumannii, E. coli (wt & ΔacrB), S. aureus Newman, P. aeruginosa PA14, B. subtilis, C. freundii, M. hiemalis, C. albicans, C. neoformans, P. anomala | No activity observed | [3] |
Table 2: Cytotoxic Activity of this compound and Derivatives (Half-maximal Inhibitory Concentration - IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data not publicly available in a quantitative format | - | [4] |
| Novel Derivatives | Data not publicly available in a quantitative format | - | - |
Note: The lack of extensive, publicly available quantitative data for a wide range of novel this compound derivatives highlights a key area for future research and publication in this field.
Experimental Protocols
This section provides detailed methodologies for the key biological assays cited in the study of this compound and its derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is adapted from the methodology used for testing this compound E.[3]
-
Preparation of Bacterial Inoculum:
-
Isolate single colonies of the test bacterial strain from a fresh agar plate.
-
Suspend the colonies in a sterile 0.9% NaCl solution.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a densitometer.
-
Dilute the bacterial suspension 1:100 in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum of approximately 1 x 104 Colony Forming Units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Perform serial twofold dilutions of the compound in a sterile 96-well microplate to obtain a concentration range from 128 µg/mL to 0.06 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial suspension to each well of the 96-well plate containing the diluted compound.
-
Include a positive control (bacterial suspension without compound) and a negative control (broth medium only).
-
Incubate the plates at 30-37 °C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This is a general protocol for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37 °C to allow the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mechanism of Action: Signaling Pathways and Workflows
Cytotoxic Mechanism of Action: Proteasome Inhibition and Induction of Apoptosis
Evidence suggests that this compound exerts its cytotoxic effects, at least in part, through the inhibition of the proteasome.[4] This leads to the accumulation of ubiquitylated proteins and the induction of the intrinsic apoptotic pathway.[4]
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel this compound derivatives follows a logical workflow from chemical synthesis to the assessment of their biological activities.
References
- 1. Synthesis and biological evaluation of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteasome inhibition can induce an autophagy-dependent apical activation of caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of cadeguomycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by proteasome inhibition in cancer cells: predominant role of the p53/PUMA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of Kendomycin Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kendomycin is a macrocyclic polyketide natural product that has garnered significant attention in the scientific community due to its potent and diverse biological activities, including antimicrobial, cytotoxic, and anti-osteoporotic properties. Its complex and unique ansa-macrocyclic structure, featuring a quinone methide core and a highly substituted tetrahydropyran ring, presents a compelling scaffold for medicinal chemistry and drug discovery. Understanding the structure-activity relationships (SAR) of this compound analogs is crucial for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the SAR studies of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Quantitative Structure-Activity Relationship Data
The biological activity of this compound and its synthetic analogs has been evaluated against various bacterial strains and cancer cell lines. The following tables summarize the available quantitative data, providing a comparative analysis of their potency.
Table 1: Antimicrobial Activity of this compound and Analogs
| Compound | Modification | Test Organism | MIC (µg/mL) |
| This compound | - | Staphylococcus aureus (MRSA) | 5[1][2] |
| Analog 1 | Seco-kendomycin (cleaved ansa ring) | Bacillus subtilis | >100 |
| Analog 2 | Aromatic core only | Bacillus subtilis | >100 |
| Analog 3 | Tetrahydropyran moiety only | Bacillus subtilis | >100 |
Data synthesized from available literature. The importance of the intact ansa-macrocyclic skeleton is highlighted by the dramatic loss of activity in the seco-analog and its constituent fragments.
Table 2: Cytotoxic Activity of this compound and Analogs
| Compound | Modification | Cell Line | IC50 (µM) |
| This compound | - | Human breast adenocarcinoma (MCF-7) | N/A |
| This compound | - | Human stomach adenocarcinoma (HMO2) | N/A |
| This compound | - | Human hepatocellular carcinoma (HepG2) | N/A |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of SAR studies. The following are key experimental protocols employed in the evaluation of this compound analogs.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound and its analogs is typically determined using the broth microdilution method.
a. Inoculum Preparation:
-
A pure culture of the test bacterial strain (e.g., Staphylococcus aureus) is grown overnight on an appropriate agar medium.
-
A single colony is then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).
-
The bacterial suspension is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
The suspension is then diluted to the final inoculum concentration of 5 x 10⁵ CFU/mL.
b. Assay Procedure:
-
The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
An equal volume of the standardized bacterial inoculum is added to each well.
-
Control wells containing only the medium (negative control) and medium with inoculum (positive control) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of this compound analogs on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
a. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, HepG2) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.
-
The plates are incubated to allow for cell attachment.
b. Compound Treatment:
-
This compound analogs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium.
-
The medium from the cell plates is replaced with the medium containing the test compounds at various concentrations.
-
Control wells with vehicle-treated cells are included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
c. MTT Assay and Data Analysis:
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated to allow the formazan crystals to form in viable cells.
-
The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects through multiple mechanisms. The following diagrams illustrate the key pathways affected by this potent natural product.
Inhibition of Bacterial Cell Division
This compound disrupts the bacterial cell division process, leading to aberrant cell morphology and inhibition of proliferation. It has been shown to down-regulate the expression of key proteins involved in septum formation.
Figure 1. this compound's inhibitory effect on bacterial cell division.
Disruption of Central Metabolic Pathways in Bacteria
Proteomic and gene expression analyses have revealed that this compound significantly alters central metabolic pathways in bacteria, including the tricarboxylic acid (TCA) cycle and gluconeogenesis.
Figure 2. this compound's impact on bacterial central metabolism.
Proposed Mechanism of Cation Chelation
Recent studies suggest that the broad-spectrum cytotoxicity of this compound may be attributed to its ability to chelate essential metal cations, thereby disrupting various cellular processes that are dependent on these ions.
Figure 3. Proposed cation chelation mechanism of this compound.
Conclusion
The structure-activity relationship studies of this compound and its analogs have provided valuable insights into the key structural features required for their biological activity. The integrity of the ansa-macrocycle is paramount for antimicrobial efficacy. While the precise contributions of individual functional groups are still under investigation, the current body of research provides a solid foundation for the future design and synthesis of novel this compound-based therapeutic agents. The multifaceted mechanism of action, involving the disruption of bacterial cell division, interference with central metabolism, and potential cation chelation, makes this compound and its derivatives promising candidates for combating drug-resistant pathogens and cancer. Further research focusing on the synthesis of a broader range of analogs and their comprehensive biological evaluation will be instrumental in unlocking the full therapeutic potential of this fascinating natural product.
References
Kendomycin: A Case Study in the Evaluation of Potential Endothelin Receptor Antagonists
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Kendomycin, a polyketide-derived ansamycin first isolated from Streptomyces species, has been identified as a potent endothelin receptor antagonist.[1] Despite this promising activity, detailed quantitative pharmacological data and specific experimental protocols for its interaction with endothelin receptors are not widely available in the public domain. This technical guide provides a comprehensive framework for the evaluation of potential endothelin receptor antagonists, using this compound as a case study. It outlines the critical components of the endothelin system, standardized experimental workflows for antagonist characterization, and detailed methodologies for key assays. While specific quantitative data for this compound is lacking, this guide presents illustrative data from well-characterized antagonists to provide context for the evaluation process. Furthermore, it includes detailed signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of the drug discovery process in this area.
The Endothelin System: A Key Therapeutic Target
The endothelin (ET) system plays a crucial role in vascular homeostasis and is implicated in the pathophysiology of numerous cardiovascular and fibrotic diseases. The system comprises three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G protein-coupled receptors, the endothelin A (ETA) and endothelin B (ETB) receptors.
-
ET-1 , the most potent vasoconstrictor known, is the primary ligand and is produced by various cells, including endothelial cells.
-
ETA Receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction and cell proliferation.
-
ETB Receptors are found on endothelial cells, where they mediate vasodilation via the release of nitric oxide and prostacyclin, and also on smooth muscle cells, where they can induce vasoconstriction. ETB receptors are also involved in the clearance of circulating ET-1.
The differential roles of ETA and ETB receptors make the development of selective or dual antagonists a key strategy in targeting diseases such as pulmonary arterial hypertension, heart failure, and chronic kidney disease.
Quantitative Characterization of Endothelin Receptor Antagonists
A critical step in the evaluation of a potential endothelin receptor antagonist is the quantitative determination of its binding affinity (Ki) and functional potency (IC50/EC50). Due to the absence of publicly available data for this compound, the following table provides an illustrative summary of data for well-characterized endothelin receptor antagonists to serve as a benchmark for the types of quantitative data that are essential for drug development.
| Compound | Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Reference |
| Bosentan | ETA/ETB | ETA: 4.7, ETB: 95 | ETA: 26, ETB: 500 | --INVALID-LINK-- |
| Ambrisentan | ETA selective | ETA: 0.01-0.02 | ETA: 1.1 | --INVALID-LINK-- |
| Macitentan | ETA/ETB | ETA: 0.5, ETB: 391 | ETA: 0.5, ETB: 391 | --INVALID-LINK-- |
| Atrasentan | ETA selective | ETA: 0.034 | ETA: 1.1 | --INVALID-LINK-- |
| Sitaxsentan | ETA selective | ETA: 0.5-1 | ETA: 2.5 | --INVALID-LINK-- |
Experimental Protocols for Antagonist Characterization
The following sections detail the standard experimental protocols that would be employed to characterize the endothelin receptor antagonist activity of a compound like this compound.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity and selectivity of a test compound for the ETA and ETB receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for ETA and ETB receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human ETA or ETB receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [125I]-ET-1.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control: Unlabeled ET-1 (1 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein), [125I]-ET-1 (at a concentration near its Kd, typically 25-50 pM), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at 25°C for 60-90 minutes to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in assay buffer.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a beta-scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Calcium Mobilization
Functional assays measure the ability of a compound to inhibit the downstream signaling cascade initiated by agonist binding to the endothelin receptors. A common method is to measure changes in intracellular calcium concentration.
Objective: To determine the functional potency (IC50) of the test compound in inhibiting ET-1-induced calcium mobilization.
Materials:
-
Cell line stably expressing human ETA or ETB receptors (e.g., CHO-K1 or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
ET-1 (agonist).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in assay buffer for 60 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Antagonist Incubation: Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject ET-1 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and record the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the percentage of inhibition of the ET-1 response against the logarithm of the test compound concentration to determine the IC50 value.
Visualizing the Molecular and Experimental Landscape
Endothelin Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the endothelin system and the points of action for antagonists.
Caption: Endothelin signaling pathway and antagonist intervention.
Experimental Workflow for Antagonist Characterization
The logical flow for identifying and characterizing a novel endothelin receptor antagonist is depicted below.
References
The Role of Kendomycin as a Cation Chelator in its Cytotoxic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kendomycin is a macrocyclic polyketide natural product that has garnered significant interest for its broad-spectrum cytotoxic activity against bacteria, fungi, and numerous human cancer cell lines.[1][2][3] Initially, its mechanism of action was debated, with some studies suggesting it functioned as a proteasome inhibitor. However, compelling evidence now demonstrates that the primary mechanism driving this compound's cytotoxicity is its function as a potent cation chelator. This guide provides an in-depth analysis of this mechanism, summarizing the key experimental evidence, detailing the affected signaling pathways, and providing the methodologies used to elucidate this function. The central finding is that this compound exerts its cytotoxic effects by sequestering essential metal cations, particularly iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), leading to cellular cation stress, mitochondrial dysfunction, and subsequent apoptosis.[1][2][3][4]
Mechanism of Action: Cation Chelation
The pan-species activity of this compound, effective against a wide range of organisms from bacteria to humans, points to a mechanism that targets a highly conserved cellular process.[1][3] Research has confirmed that this process is the maintenance of intracellular metal ion homeostasis.
1.1. Evidence for Cation Chelation
Several key lines of evidence support the cation chelation hypothesis:
-
Cytotoxicity Attenuation by Cation Supplementation: The cytotoxic effects of this compound can be significantly diminished by the addition of excess iron and copper to the culture medium. Dose-response curves in B. subtilis, S. cerevisiae, and human HCT116 cells show a clear shift, indicating that cation supplementation rescues cells from this compound-induced toxicity.[1][2][3]
-
Correlation with Known Iron Chelators: When the antiproliferative IC₅₀ values of this compound across the 512 cell lines of the Cancer Cell Line Encyclopedia (CCLE) were analyzed, they showed the strongest correlation (Pearson correlation coefficient R = 0.71) with mycobactin A12, a known iron-chelating siderophore.[1][2] This suggests a similar mechanism of action despite a lack of structural similarity.
-
Direct Physical Interaction: Nuclear Magnetic Resonance (NMR) analysis has demonstrated a direct physical interaction between this compound and metal cations, confirming its ability to bind these ions.[1][4][5]
-
Chemogenomic Profiling: In yeast (S. cerevisiae), the chemogenomic haploinsufficiency profile (HIP) of this compound closely resembles that of the clinical cation chelator Exjade. The most significantly affected yeast gene deletion was AFT2, an iron-regulated transcriptional activator involved in iron homeostasis.[2]
1.2. Refutation of Proteasome Inhibition
Earlier hypotheses suggested this compound acted as a proteasome inhibitor. However, this has been refuted by studies showing that unlike established proteasome inhibitors (e.g., MG132), this compound does not cause an accumulation of ubiquitylated proteins in cells.[3][6] Furthermore, mutations in the proposed proteasome binding site that abolish interaction do not alter this compound's cytotoxicity, indicating this is not its primary mode of action.[1][3]
Quantitative Data on this compound Activity
While a comprehensive screen of this compound against the 512 cell lines of the Cancer Cell Line Encyclopedia was performed to establish its mechanistic correlation with other cation chelators, the full dataset of IC₅₀ values is not publicly available in the cited literature.[1][2] Therefore, a complete comparative table cannot be presented. The available quantitative data from key experiments are summarized below.
| Organism/Cell Line | Assay Type | Parameter | Value/Concentration | Notes |
| B. subtilis | Growth Inhibition | - | Rescue observed with 0.25 mM FeCl₂ and 0.25 mM CuCl₂. | Demonstrates cation-dependent cytotoxicity. |
| S. cerevisiae | Growth Inhibition | - | Rescue observed with 1 mM FeCl₂ and 0.25 mM CuCl₂. | Demonstrates cation-dependent cytotoxicity. |
| S. cerevisiae | Chemogenomic HIP | Screening Conc. | 16.5 µM | Concentration used for haploinsufficiency profiling. |
| HCT116 (Human Colon Carcinoma) | Growth Inhibition | - | Rescue observed with 0.5 mM FeCl₂ and 0.5 mM CuCl₂. | Demonstrates cation-dependent cytotoxicity.[2][3] |
| HCT116 (Human Colon Carcinoma) | CRISPR Screen | Screening Conc. | 400 nM | Concentration used for inhibitor-sensitized CRISPR screen.[2] |
| MRSA (Methicillin-resistant S. aureus) | Antibacterial Activity | MIC | 5 µg/mL | Indicates potent antibacterial activity.[2] |
Signaling Pathways Affected by Cation Depletion
The sequestration of iron and copper by this compound disrupts numerous cellular processes, culminating in cytotoxicity. Iron is a critical cofactor for enzymes involved in DNA replication (ribonucleotide reductase), energy production (electron transport chain), and oxygen transport. The depletion of these cations induces a state of cellular stress that activates specific signaling pathways leading to apoptosis.
A CRISPR/Cas9-mediated gene attenuation screen in HCT116 cells identified several genes that confer hypersensitivity to this compound when their function is reduced. These genes are strongly linked to mitochondrial function and stress-induced apoptosis:[2][3]
-
MARCH5: A mitochondrial E3 ubiquitin ligase involved in regulating mitochondrial dynamics and stress-induced apoptosis.
-
OPA3: A mitochondrial inner membrane protein with cell-protective functions.
-
IREB2 (Iron-Responsive Element Binding Protein 2): A key regulator of iron metabolism.
-
ABCC1: A transporter that can export dinitrosyl-dithiol-iron complexes.
-
GCLC: The rate-limiting enzyme in the synthesis of glutathione, which is essential for the formation of iron-sulfur clusters.
-
XIAP (X-linked inhibitor of apoptosis protein): An endogenous inhibitor of caspases.
Depletion of intracellular iron by chelators is known to induce the intrinsic pathway of apoptosis. This process involves the dissociation of the ASK1-thioredoxin complex, activation of MAPK signaling cascades like JNK and p38, and ultimately leads to caspase activation through the mitochondrial pathway.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Experimental Protocols
The following protocols are summarized from the methodologies used to establish this compound's mechanism of action.
4.1. Mammalian Cell Growth Inhibition Assay
This protocol is used to determine the dose-response curve and IC₅₀ of this compound and to assess the rescue effect of cation supplementation.
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. For rescue experiments, prepare identical serial dilutions in medium supplemented with 0.5 mM FeCl₂ or 0.5 mM CuCl₂.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound, with or without supplemental cations. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Measure cell viability using a standard method, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle-only control wells. Plot the normalized data against the logarithm of this compound concentration and fit to a four-parameter dose-response curve to calculate the IC₅₀ value.
Caption: Experimental workflow for the cell growth inhibition assay.
4.2. Chemogenomic Haploinsufficiency Profiling (HIP) in S. cerevisiae
This genome-wide assay identifies gene-drug interactions by screening a collection of heterozygous yeast deletion strains.
-
Strain Collection: Utilize the complete collection of S. cerevisiae heterozygous deletion strains, where one of two copies of a gene has been deleted.
-
Pooling and Growth: Grow the collection of strains in a pooled format in a rich medium (e.g., YPD).
-
Drug Treatment: Split the pooled culture and treat one sub-culture with a sub-lethal concentration of this compound (e.g., 16.5 µM) and the other with vehicle (DMSO) as a control.
-
Competitive Growth: Allow the pools to grow for a defined number of generations (e.g., 20) while maintaining logarithmic growth phase through periodic dilution.
-
Genomic DNA Extraction: Harvest cells from both the treated and control pools and extract genomic DNA.
-
Barcode Amplification: Each deletion strain is marked with a unique DNA "barcode". Amplify these barcodes from the extracted genomic DNA using PCR with fluorescently labeled primers.
-
Microarray Hybridization: Hybridize the amplified barcodes to a microarray chip containing complementary sequences for each barcode.
-
Data Analysis: Scan the microarray to measure the signal intensity for each barcode. The relative fitness of each strain in the presence of this compound is determined by comparing the signal intensity from the treated pool to the control pool. Strains with significantly reduced signals are considered hypersensitive, and the corresponding deleted genes are identified as potential drug targets or members of a pathway affected by the drug.
4.3. CRISPR/Cas9-Mediated Gene Attenuation Screen in Human Cells
This screen identifies genes whose knockout confers sensitivity or resistance to a compound.
-
Cell Line Preparation: Generate a stable HCT116 cell line expressing the Cas9 nuclease.
-
Lentiviral Library Transduction: Transduce the Cas9-expressing HCT116 cells with a pooled lentiviral library of single-guide RNAs (sgRNAs) targeting all protein-coding genes in the human genome. Transduce at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Screening: Split the cell population into two groups. Treat one group with a cytotoxic concentration of this compound (e.g., 400 nM) and the other with vehicle (DMSO).
-
Cell Culture: Culture the cells for a period sufficient for the fitness effects to manifest (e.g., 14-21 days).
-
Genomic DNA Extraction: Harvest the surviving cells from both populations and extract genomic DNA.
-
sgRNA Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA via PCR and analyze the relative abundance of each sgRNA using next-generation sequencing.
-
Hit Identification: Compare the sgRNA abundance between the this compound-treated and DMSO-treated populations. Genes whose sgRNAs are depleted in the this compound-treated sample are considered "sensitizer" hits (their loss increases drug sensitivity). Genes whose sgRNAs are enriched are considered "resistance" hits.
Conclusion and Future Directions
The evidence strongly indicates that this compound's potent, broad-spectrum cytotoxicity is a direct consequence of its ability to act as a cation chelator, primarily sequestering iron and copper. This action disrupts essential metal-dependent cellular processes, leading to mitochondrial stress and apoptosis. This mechanism explains its efficacy across diverse species and highlights its potential as an anticancer and antimicrobial agent.
Future research should focus on:
-
Selective Targeting: Developing derivatives of this compound that may exhibit greater selectivity for cancer cells over healthy cells to improve its therapeutic index.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, particularly those that are sensitive to cellular iron metabolism or induce oxidative stress.
-
Understanding Resistance: Further elucidating potential mechanisms of resistance to cation chelators to preemptively address clinical challenges.
By understanding the core mechanism of this compound, the scientific community is better positioned to harness its therapeutic potential in the development of novel treatments for cancer and infectious diseases.
References
- 1. This compound Cytotoxicity against Bacterial, Fungal, and Mammalian Cells Is Due to Cation Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New this compound Derivative Isolated from Streptomyces sp. Cl 58-27 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Kendomycin from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kendomycin is a polyketide natural product with a unique carbocyclic ansa-scaffold that exhibits a range of potent biological activities, including antibacterial, antitumor, and anti-osteoporotic properties.[1] First isolated from Streptomyces species, this molecule and its analogs have garnered significant interest in the scientific community for their therapeutic potential. This document provides a detailed protocol for the isolation and purification of this compound from the fermentation broth of producing microorganisms, such as Streptomyces sp. and Verrucosispora sp.[2][3] The methodologies described herein are compiled from various scientific reports and are intended to serve as a comprehensive guide for researchers.
Data Presentation
Table 1: Fermentation Media Composition for this compound Production
| Medium Component | Streptomyces sp. (DNPM Medium)[4] | Verrucosispora sp. (Modified RA Medium)[5] |
| Dextrin | 40 g/L | - |
| Bacto Soytone | 7.5 g/L | - |
| Yeast Extract | 5 g/L | 5 g/L |
| MOPS | 21 g/L | - |
| Glucose | - | 10 g/L |
| Maltose Extract | - | 10 g/L |
| Corn Flour | - | 5 g/L |
| Soluble Starch | - | 20 g/L |
| Maltose | - | 10 g/L |
| Crude Sea Salt | - | 30 g/L |
| CaCO₃ | - | 2 g/L |
| pH | 6.8 | 7.2-7.4 |
Table 2: Example Purification Summary for this compound
| Purification Step | Total Volume (L) | Total this compound (mg) | Purity (%) | Yield (%) |
| Fermentation Broth | 5 | 8.0 | <1 | 100 |
| Ethyl Acetate Extract | 0.5 | 6.4 | 5 | 80 |
| Silica Gel Chromatography | 0.1 | 4.0 | 60 | 50 |
| Semi-preparative HPLC | 0.02 | 1.6 | >95 | 20 |
Note: The values in this table are illustrative and based on reported yields for this compound E (1.6 mg from 5 L medium) and typical recovery rates for similar natural product purifications.[4] Actual results may vary depending on the producing strain, fermentation conditions, and purification techniques.
Experimental Protocols
Protocol 1: Fermentation of this compound-Producing Microorganism
This protocol describes the cultivation of a this compound-producing strain, such as Streptomyces sp. Cl 58-27.
1. Pre-culture Preparation: a. Inoculate a loopful of Streptomyces sp. mycelium or spores into a 100 mL flask containing 10 mL of Tryptic Soy Broth (TSB; 30 g/L). b. Incubate at 28°C on a rotary shaker at 180 rpm for 24-48 hours.[4]
2. Main Culture Fermentation: a. Prepare the main culture medium (e.g., DNPM medium, see Table 1). b. Inoculate 5 L of the main culture medium with the pre-culture (1% v/v). c. Incubate for 5-7 days at 28°C with agitation at 180 rpm.[4]
Protocol 2: Extraction of this compound from Fermentation Broth
This protocol outlines the extraction of this compound from the fermentation broth.
1. Separation of Biomass and Supernatant: a. After fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.
2. Extraction of this compound: a. Extract the culture broth twice with an equal volume of ethyl acetate.[2] b. For intracellular this compound, extract the biomass with a mixture of acetone and methanol (1:1 v/v).[4] c. Combine the organic extracts.
3. Concentration of the Crude Extract: a. Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude extract. b. Dissolve the dried extract in a minimal amount of methanol for further purification.[2]
Protocol 3: Purification of this compound
This protocol details a two-step chromatographic purification of this compound.
1. Silica Gel Column Chromatography (Initial Purification): a. Column Preparation: Pack a glass column (e.g., 2.5 x 40 cm) with silica gel (60-120 mesh) in a suitable solvent such as hexane. b. Sample Loading: Adsorb the crude methanolic extract onto a small amount of silica gel, allow it to dry, and then carefully load it onto the top of the prepared column. c. Elution: Elute the column with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient. d. Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify this compound-containing fractions. e. Pooling and Concentration: Pool the fractions containing this compound and evaporate the solvent.
2. Semi-preparative High-Performance Liquid Chromatography (HPLC) (Final Purification): a. System: An Agilent 1100 HPLC system or equivalent.[4] b. Column: Nucleodur C18 HTEC column (250 x 10 mm, 5 µm).[4] c. Mobile Phase:
- Solvent A: Water + 0.1% formic acid
- Solvent B: Acetonitrile + 0.1% formic acid[4] d. Gradient Program:
- 0-5 min: 10% B
- 5-25 min: 10-90% B (linear gradient)
- 25-30 min: 90% B
- 30-35 min: 90-10% B (linear gradient)
- 35-40 min: 10% B e. Flow Rate: 3 mL/min f. Detection: Diode Array Detector (DAD) at 220 nm and 386 nm.[4] g. Injection Volume: 100-500 µL of the concentrated fraction from the silica gel column. h. Fraction Collection: Collect the peak corresponding to this compound. i. Final Step: Evaporate the solvent from the collected HPLC fraction to obtain pure this compound.
Visualizations
Caption: Experimental workflow for this compound isolation and purification.
Caption: Simplified biosynthetic pathway of this compound.[2]
Caption: Logical workflow for the purification of this compound.
References
- 1. Organization of the biosynthetic gene cluster for the polyketide anthelmintic macrolide avermectin in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New this compound Derivative Isolated from Streptomyces sp. Cl 58-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Heterologous Expression of the this compound B Biosynthetic Gene Cluster from Verrucosispora sp. SCSIO 07399 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genetic control of polyketide biosynthesis in the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Assays for Evaluating Kendomycin's Antibacterial Activity Against MRSA
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the antibacterial properties of novel compounds against Methicillin-resistant Staphylococcus aureus (MRSA).
Introduction
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health, necessitating the discovery of new antimicrobial agents. Kendomycin, a novel polyketide with a unique quinone methide ansa structure, has demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including MRSA.[1][2][3][4] Understanding the in vitro efficacy of this compound is a critical first step in its development as a potential therapeutic.
Studies indicate that this compound exhibits a bacteriostatic, rather than bactericidal, effect against MRSA, with a Minimum Inhibitory Concentration (MIC) of 5 μg/mL against the MRSA strain COL.[1][2][4] Its mechanism of action is multifaceted, impacting numerous cellular processes. This compound has been shown to interfere with central metabolic pathways, cell wall biosynthesis, cell division by causing abnormal septum formation, and the cellular stress response.[1][2][3][4]
This application note provides detailed protocols for two standard in vitro assays to quantify the antibacterial activity of this compound against MRSA: the Broth Microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the Time-Kill Kinetic Assay to assess its bacteriostatic or bactericidal nature over time.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the broth microdilution method, a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Workflow: Broth Microdilution (MIC) Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Materials and Reagents
-
This compound (and control antibiotics, e.g., Vancomycin, Oxacillin)
-
MRSA strain(s) (e.g., ATCC 43300)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Incubator (35°C ± 2°C)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
Protocol Steps
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Perform two-fold serial dilutions in CAMHB to obtain concentrations ranging from, for example, 64 µg/mL to 0.125 µg/mL. These will be at 2x the final desired concentration.
-
Plate Preparation: Using a multichannel pipette, dispense 50 µL of each 2x this compound dilution into the wells of a 96-well plate.
-
Controls: Prepare a growth control well containing 50 µL of CAMHB without antibiotic and a sterility control well with 100 µL of uninoculated CAMHB.
-
Inoculum Preparation: From a fresh culture (18-24 hours) of MRSA on a non-selective agar plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the diluted MRSA inoculum to each well (except the sterility control). This brings the total volume to 100 µL and dilutes the this compound to its final 1x concentration.
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear) compared to the turbid growth control well.
Data Presentation: MIC Values
The results should be summarized in a table for clear comparison.
| Compound | MRSA Strain | MIC (µg/mL) |
| This compound | ATCC 43300 | 4 |
| This compound | Clinical Isolate 1 | 8 |
| This compound | Clinical Isolate 2 | 4 |
| Vancomycin | ATCC 43300 | 1 |
| Oxacillin | ATCC 43300 | >256 |
Protocol 2: Time-Kill Kinetic Assay
This protocol is used to determine the rate of bacterial killing and differentiate between bacteriostatic and bactericidal activity. A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (or 99.9%) reduction in CFU/mL from the initial inoculum.[5][6]
Experimental Workflow: Time-Kill Assay
Caption: Workflow for performing a Time-Kill Kinetic Assay.
Materials and Reagents
-
All materials from the MIC protocol
-
Sterile culture tubes
-
Sterile saline or PBS for dilutions
-
Nutrient agar or Tryptic Soy Agar (TSA) plates
-
Shaking incubator
Protocol Steps
-
Inoculum Preparation: Prepare a standardized MRSA inoculum in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Test Setup: Prepare culture tubes containing CAMHB with this compound at various concentrations based on its predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube with no antibiotic.
-
Inoculation: Inoculate each tube with the prepared MRSA suspension.
-
Time Zero (T=0) Sampling: Immediately after inoculation, remove an aliquot (e.g., 100 µL) from the growth control tube. Perform ten-fold serial dilutions in sterile saline, plate onto agar plates, and incubate to determine the initial CFU/mL.
-
Incubation and Sampling: Incubate all tubes at 35°C with constant agitation (e.g., 150 rpm). At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove aliquots from each tube, perform serial dilutions, and plate for CFU counting.[7]
-
Colony Counting: After 18-24 hours of incubation, count the colonies on the plates that have between 30-300 colonies.
-
Data Analysis: Calculate the CFU/mL for each time point and concentration. Convert the CFU/mL values to Log₁₀ CFU/mL. Plot Log₁₀ CFU/mL versus time for each concentration.
Data Presentation: Time-Kill Kinetics
The data is presented in a table and typically visualized with a corresponding graph.
| Time (hours) | Growth Control (Log₁₀ CFU/mL) | This compound 1x MIC (Log₁₀ CFU/mL) | This compound 2x MIC (Log₁₀ CFU/mL) | This compound 4x MIC (Log₁₀ CFU/mL) |
| 0 | 5.72 | 5.71 | 5.72 | 5.70 |
| 2 | 6.81 | 5.65 | 5.59 | 5.48 |
| 4 | 7.95 | 5.58 | 5.42 | 5.21 |
| 8 | 8.82 | 5.61 | 5.35 | 5.10 |
| 24 | 9.15 | 5.68 | 5.29 | 5.05 |
Note: This sample data illustrates a bacteriostatic effect, where this compound prevents further growth but does not cause a ≥3-log₁₀ reduction in viable bacteria.
This compound's Proposed Mechanism of Action
This compound's antibacterial activity is not attributed to a single target but rather to the disruption of multiple key cellular functions in S. aureus.
Caption: this compound's multifaceted mechanism of action against MRSA.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigations to the Antibacterial Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigations to the Antibacterial Mechanism of Action of this compound | PLOS One [journals.plos.org]
- 4. Investigations to the Antibacterial Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Kendomycin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the prominent laboratory methodologies for the total synthesis of Kendomycin, a macrocyclic polyketide with significant antibacterial and antitumor properties. The unique structural features of this compound, including a densely substituted tetrahydropyran ring and a quinone-methide chromophore embedded within an ansa-macrocycle, have made it a challenging and attractive target for synthetic chemists. This document outlines the key strategies, experimental protocols, and comparative data from several successful total and formal syntheses.
Overview of Synthetic Strategies
Several research groups have successfully developed distinct and innovative strategies for the total synthesis of (-)-Kendomycin. These approaches can be broadly categorized by their key macrocyclization and fragment coupling strategies. The following sections detail the methodologies developed by the research groups of Lee, Smith, Panek, Rychnovsky, and Mulzer.
Key Synthetic Challenges:
-
Construction of the sterically congested and stereochemically rich tetrahydropyran (THP) core.
-
Formation of the macrocyclic ring system.
-
Stereoselective installation of the trisubstituted (E)-alkene in the ansa chain.
-
Late-stage formation of the sensitive quinone-methide-lactol moiety.
Comparative Summary of Total Syntheses
The following table summarizes the key quantitative data from the different total synthesis approaches to provide a clear comparison of their efficiencies.
| Synthetic Approach | Lead Researcher(s) | Key Strategy | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |
| Macro-C-Glycosidation | Lee and Yuan | Suzuki-Miyaura coupling and intramolecular Friedel-Crafts type C-glycosidation | Not explicitly stated | Not explicitly stated | [1] |
| Petasis-Ferrier/RCM | Smith, Mesaros, and Meyer | Petasis-Ferrier rearrangement, Ring-Closing Metathesis (RCM) | 21 | Not explicitly stated | [2] |
| [4+2] Annulation/Sml₂ Cyclization | Panek and Lowe | Organosilane-based [4+2] annulation, Samarium(II) iodide-assisted cyclization | 26 | 1.51 | |
| Prins Cyclization (Formal Synthesis) | Rychnovsky and Bahnck | Intramolecular Prins cyclization | Not applicable (Formal) | Not applicable (Formal) | [3] |
| Photo-Fries/RCM | Mulzer, Martin, and Magauer | Photo-Fries rearrangement, Ring-Closing Metathesis (RCM) | 39 (in 7 parts) | Not explicitly stated | [4] |
Experimental Protocols and Methodologies
This section provides detailed experimental protocols for key transformations in the synthesis of this compound, compiled from the primary literature and supplementary information.
Lee and Yuan's Macro-C-Glycosidation Approach
This was the first enantioselective total synthesis of this compound.[1] A key feature of this synthesis is the convergent assembly of two major fragments followed by a novel macrocyclization via an aryl C-glycosidation.
Key Experimental Protocol: Macro-C-Glycosidation
-
Reaction: To a solution of the seco-macrocycle precursor (phenol) in CHCl₃ at -5 °C are added 4 Å molecular sieves. After stirring for 10 minutes, SnCl₄ is added dropwise. The reaction is stirred at -5 °C and gradually warmed to room temperature over 12 hours.
-
Work-up: The reaction is quenched with saturated aqueous NaHCO₃ and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the macrocyclic product.
-
Quantitative Data: This key cyclization step proceeds in 40-70% yield.[4]
Smith, Mesaros, and Meyer's Petasis-Ferrier/RCM Approach
This convergent synthesis utilizes a Petasis-Ferrier rearrangement to construct the tetrahydropyran ring and a ring-closing metathesis (RCM) to form the macrocycle.[2]
Key Experimental Protocol: Ring-Closing Metathesis
-
Reaction: A solution of the diene precursor in degassed CH₂Cl₂ is treated with Grubbs' second-generation catalyst. The reaction mixture is heated to reflux and stirred under an argon atmosphere. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the macrocyclic olefin.
-
Note: The initial RCM product yielded the undesired (Z)-olefin, which required a subsequent epoxidation/deoxygenation sequence to isomerize it to the natural (E)-configuration.
Panek and Lowe's [4+2] Annulation and SmI₂-mediated Cyclization
This approach features a stereocontrolled organosilane-based [4+2] annulation to assemble the C1a-C10 fragment and an underutilized samarium(II) iodide-assisted intramolecular Barbier-type reaction for macrocyclization.
Key Experimental Protocol: SmI₂-mediated Macrocyclization
-
Reaction: A solution of the aldehyde-iodide precursor in anhydrous THF is added dropwise to a freshly prepared solution of SmI₂ in THF at room temperature under an argon atmosphere.
-
Work-up: The reaction is quenched by the addition of saturated aqueous K₂CO₃. The mixture is extracted with EtOAc, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.
Rychnovsky and Bahnck's Formal Synthesis via Prins Cyclization
This formal synthesis intercepts an advanced intermediate from Lee's total synthesis and features a key intramolecular Prins cyclization to construct the macrocycle.[3]
Key Experimental Protocol: Intramolecular Prins Cyclization
-
Reaction: To a solution of the hydroxy-aldehyde precursor in CH₂Cl₂ is added acetic acid followed by BF₃·OEt₂. The reaction is stirred at ambient temperature until completion as monitored by TLC.
-
Work-up: The reaction is quenched with saturated aqueous NaHCO₃ and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purification by flash chromatography affords the cyclized product.
-
Quantitative Data: The combined yield of the desired macrocycle and a fluoride-trapped byproduct is 81%.
Workflow and Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for this compound.
Caption: Lee and Yuan's convergent synthesis of this compound.
Caption: Smith's synthesis featuring a Petasis-Ferrier/RCM strategy.
Caption: Panek's synthesis employing a [4+2] annulation approach.
Synthesis of this compound Derivatives
The modular nature of these total syntheses allows for the potential generation of this compound derivatives. By modifying the starting materials for the key fragments, novel analogs can be synthesized. For example:
-
Modification of the Aromatic Core: Introducing substituted benzaldehyde or benzofuran starting materials would lead to derivatives with altered electronic and steric properties in the quinone-methide region.
-
Alteration of the Ansa Chain: Employing different alkyl iodides or epoxides in the fragment assembly stages can be used to vary the length and substitution pattern of the aliphatic ansa chain.
-
Stereochemical Analogs: The use of different chiral catalysts or auxiliaries in the stereoselective steps could provide access to diastereomers of this compound, which may exhibit unique biological activities.
The development of synthetic routes to this compound derivatives is a promising avenue for structure-activity relationship (SAR) studies and the optimization of its therapeutic properties.
Disclaimer: The provided protocols are a summary of published research and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The original publications should be consulted for full experimental details.
References
- 1. synarchive.com [synarchive.com]
- 2. Total Synthesis of this compound by Smith [organic-chemistry.org]
- 3. Formal synthesis of (-)-kendomycin featuring a Prins-cyclization to construct the macrocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of the antibiotic this compound by macrocyclization using photo-Fries rearrangement and ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unveiling Cellular Responses to Kendomycin using 2D-DIGE Proteomic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kendomycin is a polyketide natural product that has garnered significant interest in the scientific community due to its potent biological activities, including antibacterial, anti-osteoporotic, and cytotoxic effects against various cancer cell lines.[1][2] Understanding the molecular mechanisms by which this compound exerts its effects is crucial for its potential development as a therapeutic agent. Two-dimensional difference gel electrophoresis (2D-DIGE) is a powerful proteomic technique that allows for the sensitive and accurate quantification of changes in protein expression across multiple samples simultaneously.[3][4] This application note provides a detailed protocol for utilizing 2D-DIGE to analyze the proteomic alterations in mammalian cells treated with this compound, offering insights into its mechanism of action and potential biomarkers of response.
Recent studies have suggested that this compound's cytotoxicity in mammalian cells may be mediated, at least in part, through the inhibition of the proteasome, a critical cellular machinery for protein degradation.[1] This inhibition leads to the accumulation of ubiquitylated proteins and can trigger apoptosis, or programmed cell death.[1] Another proposed mechanism involves the chelation of cations, suggesting a multi-faceted interaction of this compound with cellular components.[3][5][6] By employing 2D-DIGE, researchers can identify specific proteins and pathways that are significantly altered upon this compound treatment, thereby elucidating its complex mode of action.
Experimental Protocols
This section details the key experimental procedures for the 2D-DIGE analysis of this compound-treated mammalian cells.
Cell Culture and this compound Treatment
-
Cell Line: Human U-937 tumor cells (or another relevant mammalian cell line).
-
Culture Conditions: Culture cells in an appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment:
-
Seed cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Ensure the final concentration of the solvent is consistent across all conditions and does not exceed a level that affects cell viability.
-
-
Harvesting Cells:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellets with ice-cold phosphate-buffered saline (PBS) to remove any residual medium.
-
Store the cell pellets at -80°C until protein extraction.
-
Protein Extraction
-
Lysis Buffer: Prepare a lysis buffer suitable for 2D-DIGE, for example: 7 M urea, 2 M thiourea, 4% (w/v) CHAPS, 30 mM Tris-HCl (pH 8.5), and a protease inhibitor cocktail.[7]
-
Cell Lysis:
-
Resuspend the cell pellets in the lysis buffer.
-
Lyse the cells by sonication on ice to disrupt the cells and shear nucleic acids.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet insoluble debris.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample using a 2D-compatible protein assay, such as the Bradford assay.[8]
-
Protein Labeling with CyDye DIGE Fluors
-
Dye Preparation: Reconstitute the CyDye DIGE Fluors (Cy2, Cy3, and Cy5) in anhydrous dimethylformamide (DMF) to the recommended concentration.[9]
-
Labeling Reaction:
-
For each sample, take an equal amount of protein (e.g., 50 µg).
-
Adjust the pH of the protein solution to 8.5 if necessary.
-
Add the appropriate amount of CyDye (e.g., 400 pmol of dye per 50 µg of protein) to each sample. A typical experimental design involves labeling the control sample with Cy3, the this compound-treated sample with Cy5, and a pooled internal standard (a mix of all samples) with Cy2.[9][10]
-
Incubate the labeling reactions on ice in the dark for 30 minutes.
-
-
Quenching: Quench the labeling reaction by adding an excess of lysine (e.g., 10 mM) and incubating on ice in the dark for 10 minutes.[11]
Two-Dimensional Gel Electrophoresis
-
First Dimension: Isoelectric Focusing (IEF)
-
Combine the Cy2, Cy3, and Cy5 labeled samples.
-
Add rehydration buffer (e.g., 8 M urea, 2% CHAPS, 0.5% IPG buffer, and a trace of bromophenol blue) to the combined sample.
-
Load the sample onto an immobilized pH gradient (IPG) strip (e.g., 24 cm, pH 3-10).[12]
-
Perform isoelectric focusing according to the manufacturer's instructions for the IEF system.[13]
-
-
Second Dimension: SDS-PAGE
-
After IEF, equilibrate the IPG strip in an equilibration buffer containing SDS and DTT, followed by a second equilibration step in a buffer containing SDS and iodoacetamide. This step reduces and alkylates the proteins.[13][14]
-
Place the equilibrated IPG strip onto a large-format SDS-polyacrylamide gel (e.g., 12.5%).[12]
-
Seal the strip in place with molten agarose.
-
Perform SDS-PAGE to separate the proteins based on their molecular weight.[13]
-
Image Acquisition and Analysis
-
Image Scanning: After electrophoresis, scan the gel using a fluorescence imager at the appropriate excitation and emission wavelengths for Cy2, Cy3, and Cy5.[10]
-
Image Analysis:
-
Use specialized 2D-DIGE analysis software (e.g., DeCyder, SameSpots) to perform spot detection, matching, and quantification across the different fluorescent channels.
-
The software will normalize the protein spot volumes from the Cy3 and Cy5 images to the corresponding spot volumes in the Cy2 internal standard image to correct for experimental variation.[3]
-
Generate a list of differentially expressed protein spots with their corresponding fold changes and statistical significance (e.g., p-value).
-
Data Presentation
The quantitative data obtained from the 2D-DIGE analysis can be summarized in a clear and structured table to facilitate comparison and interpretation.
Table 1: Differentially Expressed Proteins in this compound-Treated U-937 Cells Identified by 2D-DIGE
| Spot ID | Protein Name | Accession Number | Fold Change (this compound vs. Control) | p-value | Biological Process |
| 1 | Proteasome subunit alpha type-2 | P25787 | -2.1 | < 0.05 | Protein degradation |
| 2 | Proteasome subunit alpha type-3 | P28066 | -1.8 | < 0.05 | Protein degradation |
| 3 | Proteasome subunit alpha type-6 | P60900 | -1.9 | < 0.05 | Protein degradation |
| 4 | T-complex protein 1 subunit alpha | P17987 | 1.7 | < 0.05 | Protein folding |
| 5 | Heat shock protein 70 | P0DMV8 | 2.3 | < 0.05 | Stress response |
| 6 | Vimentin | P08670 | -1.6 | < 0.05 | Cytoskeleton organization |
| 7 | Peroxiredoxin-1 | Q06830 | 1.5 | < 0.05 | Oxidative stress response |
Note: The data presented in this table is a representative example based on published findings and should be replaced with actual experimental results.[1]
Visualizations
Experimental Workflow
Caption: 2D-DIGE experimental workflow for proteomic analysis.
Proposed Signaling Pathway of this compound Action
Caption: Proposed mechanisms of this compound-induced cytotoxicity.
Conclusion
The application of 2D-DIGE for the proteomic analysis of this compound-treated cells provides a robust and sensitive platform for identifying key molecular players and pathways involved in its mechanism of action. The detailed protocols and data presentation guidelines outlined in this application note offer a comprehensive framework for researchers and drug development professionals to investigate the cellular responses to this compound. The identification of differentially expressed proteins can lead to the discovery of novel therapeutic targets, biomarkers for drug efficacy, and a deeper understanding of the complex biology of this promising natural product.
References
- 1. Evidence for the Mode of Action of the Highly Cytotoxic Streptomyces Polyketide this compound – Lenhof Group [zbi-bioinf.uni-sb.de]
- 2. Investigations to the Antibacterial Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of proteomics in cancer gene profiling: two-dimensional difference in gel electrophoresis (2D-DIGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Cytotoxicity against Bacterial, Fungal, and Mammalian Cells Is Due to Cation Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 10. abdn.ac.uk [abdn.ac.uk]
- 11. Proteomic Analysis of Single Mammalian Cells Enabled by Microfluidic Nanodroplet Sample Preparation and Ultrasensitive NanoLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Cytotoxicity against Bacterial, Fungal, and Mammalian Cells Is Due to Cation Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of 2D-DIGE in cancer proteomics toward personalized medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Kendomycin in Studying Bacterial Programmed Cell Death
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Kendomycin, a novel polyketide antibiotic, as a tool to investigate bacterial programmed cell death (PCD), with a specific focus on its effects on Staphylococcus aureus.
Introduction
This compound is a macrocyclic polyketide with a unique quinone methide ansa structure, exhibiting potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its mechanism of action is multifaceted, involving the inhibition of primary metabolic pathways, interference with cell division, and modulation of genes associated with bacterial programmed cell death.[1][2] This makes this compound a valuable chemical probe for elucidating the intricate pathways governing bacterial cell fate.
Recent studies have highlighted that this compound's broad cytotoxicity across different species may be linked to its ability to chelate cations, inducing cellular stress.[4][5][6] This cation stress is a potential upstream trigger for the diverse downstream effects observed, including the induction of pathways analogous to apoptosis in bacteria.
Key Applications
-
Induction of Bacterial Programmed Cell Death: this compound has been shown to modulate the expression of genes central to S. aureus PCD, specifically the cid and lrg operons.[1][7]
-
Investigation of the Cid/Lrg System: The compound can be utilized to study the interplay between the holin-like protein CidA and the antiholin-like protein LrgA, which are key regulators of murein hydrolase activity and subsequent cell lysis.[4][8]
-
Screening for Novel Antibacterial Agents: Understanding how this compound induces PCD can inform the development of new antibiotics that target these self-destruct pathways in bacteria.
-
Biofilm Research: The Cid/Lrg system is implicated in biofilm development through the control of extracellular DNA release.[4] this compound can be used to probe these mechanisms.
Quantitative Data
The following tables summarize the quantitative effects of this compound on Staphylococcus aureus as reported in the literature.
Table 1: Antibacterial Activity of this compound against S. aureus
| Parameter | Value | Reference Strain |
| Minimum Inhibitory Concentration (MIC) | 5 µg/mL | MRSA strain COL |
Data sourced from Elnakady et al., 2016.[1][2][3]
Table 2: Effect of this compound on Gene Expression Related to Programmed Cell Death in S. aureus
| Gene | Function | Fold Change in Expression (this compound-treated vs. Control) |
| cidA | Holin-like protein, promotes cell lysis | Upregulated |
| lrgA | Antiholin-like protein, inhibits cell lysis | Downregulated |
Qualitative changes as reported by Elnakady et al., 2016.[1][7] Specific fold-change values were not provided in the primary reference.
Signaling Pathway
The proposed mechanism of this compound's influence on the Cid/Lrg programmed cell death pathway in S. aureus is illustrated below. This compound treatment leads to an upregulation of cidA expression and a downregulation of lrgA expression.[1][7] This shifts the balance towards increased holin (CidA) activity, promoting the formation of pores in the cell membrane and leading to cell lysis.
Caption: Proposed signaling pathway of this compound-induced PCD in S. aureus.
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on bacterial programmed cell death.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of S. aureus.
Materials:
-
Staphylococcus aureus (e.g., MRSA strain COL)
-
Tryptic Soy Broth (TSB)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension of S. aureus in TSB, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare serial twofold dilutions of the this compound stock solution in TSB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the bacterial suspension to each well, resulting in a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in TSB without this compound) and a negative control (TSB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
Protocol 2: Gene Expression Analysis by qRT-PCR
This protocol details the steps to quantify the changes in cidA and lrgA gene expression in S. aureus following this compound treatment.
Materials:
-
S. aureus culture
-
TSB medium
-
This compound (at sub-MIC concentration)
-
RNA extraction kit (e.g., Qiagen RNeasy Mini Kit)
-
Lysostaphin
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for cidA, lrgA, and a housekeeping gene (e.g., 16S rRNA)
-
Real-time PCR system
Procedure:
-
Bacterial Culture and Treatment:
-
Grow an overnight culture of S. aureus in TSB.
-
Dilute the culture to an OD600 of ~0.1 in fresh TSB and grow to mid-exponential phase (OD600 ≈ 0.5).
-
Add this compound at a sub-MIC concentration (e.g., 0.5x MIC) to the experimental culture. An equivalent volume of the solvent should be added to the control culture.
-
Incubate for a defined period (e.g., 1-2 hours).
-
-
RNA Extraction:
-
Harvest bacterial cells by centrifugation.
-
Lyse the cells using a combination of lysostaphin and the lysis buffer from the RNA extraction kit.
-
Proceed with the RNA extraction protocol according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reactions using the cDNA, specific primers for cidA, lrgA, and the housekeeping gene, and a SYBR Green master mix.
-
Run the reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Protocol 3: Transmission Electron Microscopy (TEM)
This protocol is for visualizing the morphological changes in S. aureus cells after treatment with this compound, particularly focusing on cell lysis and septum formation.
Materials:
-
S. aureus culture
-
TSB medium
-
This compound
-
Glutaraldehyde solution (2.5%)
-
Osmium tetroxide (1%)
-
Ethanol series (for dehydration)
-
Propylene oxide
-
Epoxy resin
-
Uranyl acetate
-
Lead citrate
-
Transmission electron microscope
Procedure:
-
Sample Preparation:
-
Treat S. aureus cultures with this compound as described in the qRT-PCR protocol.
-
Harvest the cells by centrifugation.
-
Fix the cells with 2.5% glutaraldehyde in a suitable buffer (e.g., phosphate buffer) for 2 hours at room temperature.
-
-
Post-fixation and Dehydration:
-
Wash the fixed cells with buffer.
-
Post-fix with 1% osmium tetroxide for 1 hour.
-
Dehydrate the samples through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
-
Embedding and Sectioning:
-
Infiltrate the samples with propylene oxide and then with a mixture of propylene oxide and epoxy resin.
-
Embed the samples in pure epoxy resin and polymerize at 60°C for 48 hours.
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
-
Staining and Imaging:
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections under a transmission electron microscope.
-
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols.
Caption: Workflow for MIC determination.
Caption: Workflow for qRT-PCR analysis.
Caption: Workflow for TEM analysis.
References
- 1. Emerging Electron Microscopy and 3D Methodologies to Interrogate Staphylococcus aureus Osteomyelitis in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. RNA Isolation and qRT-PCR [bio-protocol.org]
- 4. Staphylococcus aureus CidA and LrgA Proteins Exhibit Holin-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "The Staphylococcus aureus CidA and LrgA Proteins Are Functional Holins" by Jennifer L. Endres, Sujata S. Chaudhari et al. [digitalcommons.unmc.edu]
- 6. norgenbiotek.com [norgenbiotek.com]
- 7. researchgate.net [researchgate.net]
- 8. The Staphylococcus aureus cidAB Operon: Evaluation of Its Role in Regulation of Murein Hydrolase Activity and Penicillin Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioactive Labeling Experiments with Kendomycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing radioactive labeling experiments with Kendomycin, a polyketide natural product with significant antibacterial and cytotoxic properties. The protocols outlined below, along with the supporting data and pathway diagrams, are intended to facilitate research into this compound's mechanism of action and to aid in the development of novel therapeutics.
Introduction to this compound
This compound is a macrocyclic polyketide produced by various Streptomyces species. It exhibits a unique chemical structure featuring a quinone methide ansa-macrocycle.[1][2] This complex architecture is responsible for its broad spectrum of biological activities, including potent effects against Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and cytotoxicity against a range of human cancer cell lines.[2][3] The primary mechanisms of action are believed to involve the disruption of central metabolic pathways, interference with cell division and protein stability, and the induction of programmed cell death.[3][4] In mammalian cells, this compound has been shown to inhibit the proteasome, a key regulator of cellular protein homeostasis.
Data Presentation: Quantitative Analysis of this compound's Biological Activity
The following tables summarize the key quantitative data regarding the biological activity of this compound.
| Parameter | Organism/Cell Line | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus (MRSA strain COL) | 5 µg/mL | [3] |
| Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| HCT116 | Colon Carcinoma | Data suggests cytotoxicity, but specific IC50 not provided in a tabular format. A dose-response curve is available. | [5] |
| Various Human Cancer Cell Lines (512 lines) | Various | A study was conducted, but specific IC50 values for individual cell lines are not publicly tabulated. The activity profile correlated with the iron-chelating siderophore mycobactin A. | [1][3] |
| HTB-26 | Breast Cancer | 10 - 50 µM (for a this compound analogue) | [6] |
| PC-3 | Pancreatic Cancer | 10 - 50 µM (for a this compound analogue) | [6] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 µM (for a this compound analogue) | [6] |
Experimental Protocols
Protocol 1: Radioactive Labeling of this compound with Tritium ([³H])
This protocol describes a general method for the radiolabeling of this compound using tritium gas, adapted from established procedures for complex natural products. This method, known as hydrogen isotope exchange, is catalyzed by a metal catalyst.
Materials:
-
This compound
-
Tritium gas ([³H]₂)
-
Anhydrous solvent (e.g., dioxane, THF)
-
Metal catalyst (e.g., Crabtree's catalyst, [Ir(COD)(py)(PCy₃)]PF₆)
-
High-vacuum manifold
-
Scintillation counter
-
HPLC system for purification
Procedure:
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve this compound in the chosen anhydrous solvent under an inert atmosphere (e.g., argon).
-
Catalyst Addition: Add the metal catalyst to the solution. The catalyst loading should be optimized but typically ranges from 1 to 10 mol%.
-
Tritiation: Connect the reaction vial to the high-vacuum manifold. Freeze the solution with liquid nitrogen, evacuate the vial, and then backfill with tritium gas to the desired pressure.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for the desired period (typically 12-24 hours). The reaction progress can be monitored by taking small aliquots and analyzing them by HPLC and scintillation counting.
-
Quenching and Purification: After the reaction is complete, carefully vent the excess tritium gas according to safety protocols. Quench the reaction by adding a small amount of a protic solvent like methanol.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the crude [³H]-Kendomycin using reverse-phase HPLC. Collect fractions and determine the radioactivity of each fraction using a scintillation counter.
-
Characterization: Pool the radioactive fractions containing the purified product. Determine the specific activity (Ci/mmol) and confirm the radiochemical purity by analytical HPLC.
Protocol 2: Investigating the Effect of this compound on Macromolecular Synthesis in S. aureus
This protocol is based on the methodology used to demonstrate this compound's interference with bacterial metabolic pathways.[4]
Materials:
-
Staphylococcus aureus (e.g., MRSA strain COL)
-
Growth medium (e.g., Tryptic Soy Broth)
-
This compound
-
Radiolabeled precursors:
-
[³H]-glucosamine (for cell wall synthesis)
-
[¹⁴C]-isoleucine (for protein synthesis)
-
[¹⁴C]-thymidine (for DNA synthesis)
-
[³H]-uridine (for RNA synthesis)
-
-
Trichloroacetic acid (TCA)
-
Scintillation vials and cocktail
-
Filter paper
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Bacterial Culture: Grow S. aureus to the mid-logarithmic phase in the appropriate growth medium.
-
Treatment: Divide the culture into two sets of flasks. To one set, add this compound at a concentration known to inhibit growth (e.g., 5x MIC). To the other set (control), add an equivalent volume of the solvent used to dissolve this compound.
-
Radiolabeling: To individual flasks in both the treated and control sets, add one of the radiolabeled precursors.
-
Incubation: Incubate the cultures for a defined period (e.g., 30-60 minutes) to allow for the incorporation of the radiolabels into macromolecules.
-
Harvesting and Lysis: At various time points, withdraw aliquots from each culture. Harvest the bacterial cells by centrifugation. Lyse the cells to release the macromolecules.
-
Precipitation: Precipitate the macromolecules by adding cold TCA to the cell lysates.
-
Filtration: Collect the precipitated macromolecules by vacuum filtration onto filter paper.
-
Washing: Wash the filters with cold TCA to remove any unincorporated radiolabeled precursors.
-
Scintillation Counting: Place the dried filters into scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the amount of incorporated radioactivity between the this compound-treated and control samples for each radiolabeled precursor. A significant reduction in incorporation in the treated samples indicates inhibition of the corresponding macromolecular synthesis pathway.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound Cytotoxicity against Bacterial, Fungal, and Mammalian Cells Is Due to Cation Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Kendomycin
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction:
Kendomycin is a polyketide macrolide with a unique carbocyclic ansa-skeleton, first isolated from Streptomyces species. It has garnered significant interest due to its potent biological activities, including antibacterial, anti-osteoporotic, and anticancer properties. As research and development involving this compound and its analogues progress, robust and reliable analytical methods are crucial for its quantification, purity assessment, and stability testing. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique well-suited for the analysis of complex natural products like this compound.
These application notes provide detailed protocols for the analysis of this compound using reversed-phase HPLC (RP-HPLC) with UV detection, based on established methods for this compound derivatives and related polyketide antibiotics. The provided methodologies are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Data Presentation
The following tables summarize the key parameters for the HPLC analysis of this compound, derived from methods used for the purification and analysis of this compound E, a closely related derivative[1]. These parameters can be used as a starting point for method development and validation for this compound and other analogues.
Table 1: HPLC Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Agilent 1100 Series or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | Nucleodur C18 HTEC (250 x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column |
| Vials | 2 mL amber glass vials with PTFE septa |
| Solvents | HPLC grade Acetonitrile, Water, and Formic Acid |
Table 2: Chromatographic Conditions for this compound Analysis
| Parameter | Recommended Value |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient Program | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min (for analytical scale) |
| Column Temperature | 45 °C |
| Injection Volume | 10 - 20 µL |
| Detection Wavelength | 220 nm and 386 nm[1] |
| Run Time | ~20 minutes (including equilibration) |
Table 3: Sample and Standard Preparation Summary
| Preparation Step | Description |
| Standard Solution | Prepare a stock solution of this compound reference standard in methanol or DMSO at 1 mg/mL. Further dilute with the initial mobile phase composition to create working standards. |
| Sample Extraction (from culture) | Extract the culture broth twice with an equal volume of ethyl acetate. Evaporate the solvent and redissolve the residue in methanol.[1] |
| Sample Filtration | Filter all samples and standards through a 0.22 µm syringe filter prior to injection. |
Experimental Protocols
Protocol 1: Preparation of Mobile Phases and Standards
Objective: To prepare the necessary reagents and standard solutions for HPLC analysis.
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid (≥98% purity)
-
This compound reference standard
-
Methanol or DMSO (HPLC grade)
-
Volumetric flasks and pipettes
-
Filtration apparatus for mobile phases
Procedure:
-
Mobile Phase A (Aqueous): To 999 mL of HPLC grade water in a 1 L glass bottle, add 1 mL of formic acid. Mix thoroughly and degas for 15-20 minutes using a solvent degasser or by sonication.
-
Mobile Phase B (Organic): To 999 mL of HPLC grade acetonitrile in a 1 L glass bottle, add 1 mL of formic acid. Mix thoroughly and degas for 15-20 minutes.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard and transfer it to a 5 mL volumetric flask. Dissolve the standard in a small amount of methanol or DMSO and then dilute to the mark with the same solvent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase mixture (e.g., 70% Mobile Phase A and 30% Mobile Phase B).
Protocol 2: Sample Preparation from Fermentation Broth
Objective: To extract this compound from a microbial culture for HPLC analysis.
Materials:
-
Fermentation broth containing this compound
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Vortex mixer
Procedure:
-
Separate the biomass from the culture liquid by centrifugation at 5,000 x g for 20 minutes.
-
Transfer the supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel, shake vigorously for 2 minutes, and allow the layers to separate.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with another volume of ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the dried residue in a known volume of methanol.
-
Centrifuge the methanolic solution to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Protocol 3: HPLC System Operation and Data Acquisition
Objective: To set up the HPLC system and acquire chromatograms for this compound analysis.
Procedure:
-
System Startup: Turn on all HPLC modules (pump, autosampler, column compartment, and detector).
-
Mobile Phase Setup: Place the mobile phase lines into the appropriate solvent reservoirs (A and B).
-
System Purge: Purge the pump with both mobile phases for at least 5 minutes to remove any air bubbles and ensure a stable baseline.
-
Method Setup: Create an instrument method with the chromatographic conditions specified in Table 2.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 15-30 minutes).
-
Sequence Setup: Create a sequence table including blank injections (initial mobile phase), standard solutions in increasing concentration, and the prepared samples.
-
Run Sequence: Start the sequence to begin the automated analysis.
-
Data Analysis: After the run is complete, integrate the peaks of interest and use the calibration curve generated from the standards to quantify this compound in the samples.
Visualizations
Caption: Experimental workflow for this compound analysis by HPLC.
Caption: Simplified biosynthesis pathway of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Boosting Kendomycin Production in Streptomyces
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Kendomycin production in Streptomyces.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to suboptimal this compound yields.
Q1: Why am I getting very low or no this compound yield in my Streptomyces culture?
A: Low or undetectable this compound levels can stem from several factors, ranging from culture conditions to the health of the bacterial strain. Here are the primary areas to investigate:
-
Suboptimal Culture Medium: The composition of your fermentation medium is critical. Carbon and nitrogen sources significantly influence secondary metabolite production. Ensure your medium is optimized for polyketide synthesis in your specific Streptomyces strain.
-
Incorrect pH: The pH of the culture medium can drastically affect enzyme activity and nutrient uptake. While many Streptomyces species favor a neutral initial pH (around 7.0), the optimal pH for antibiotic production can vary. Monitor and control the pH throughout the fermentation process.
-
Inappropriate Temperature: Most Streptomyces species grow well and produce secondary metabolites at temperatures between 28-30°C. Deviations from the optimal temperature can stress the organism and shut down non-essential metabolic pathways like antibiotic synthesis.[1]
-
Insufficient Aeration: this compound biosynthesis is an aerobic process. Inadequate shaking speed (rpm) in flask cultures or low airflow rates in a bioreactor can lead to oxygen limitation, which severely hampers production.
-
Poor Inoculum Quality: Using an old, contaminated, or improperly prepared seed culture can lead to poor growth and low productivity. Always start with a fresh, healthy, and pure inoculum.
-
Incorrect Fermentation Time: this compound is a secondary metabolite, meaning its production typically begins in the late logarithmic or early stationary phase of growth. Harvesting the culture too early may result in minimal yield. Time-course experiments are essential to determine the peak production period for your strain.
Q2: My this compound production is highly variable and inconsistent between batches. What are the likely causes?
A: Inconsistent yields are often due to subtle variations in experimental setup and materials.
-
Inoculum Variability: Ensure you standardize your inoculum preparation. This includes using cells from the same growth phase and inoculating with a consistent cell density or spore count.
-
Media Preparation: Minor differences in the quality of media components (e.g., lot-to-lot variation in yeast extract or peptone) or preparation (e.g., pH adjustments, sterilization time) can impact results. Use high-quality reagents and maintain strict consistency in media preparation.
-
Environmental Fluctuations: Check for consistency in incubator temperature, shaker speed, and humidity. Small drifts in these parameters can affect metabolic rates and final yield.
Q3: How can I systematically optimize my culture medium to enhance this compound yield?
A: Medium optimization is a crucial step for improving yield. A systematic approach is recommended:
-
One-Factor-at-a-Time (OFAT): Start by varying one component (e.g., carbon source, nitrogen source, mineral) at a time while keeping others constant to identify key factors influencing production.
-
Response Surface Methodology (RSM): Once key components are identified, use statistical designs like Central Composite Design (CCD) to study the interactions between these factors and find their optimal concentrations.[2]
-
Carbon Sources to Test: Glucose, dextrin, starch, mannitol, and glycerol are common carbon sources that support Streptomyces growth and polyketide production.
-
Nitrogen Sources to Test: Soybean meal, peptone, yeast extract, and casein can significantly impact yield.
-
Mineral Supplementation: Pay attention to phosphate levels, as high concentrations can sometimes repress secondary metabolite production. Also, ensure trace elements are not limiting.
Q4: What is precursor feeding, and how can it be applied to increase this compound production?
A: Precursor feeding involves supplying the biosynthetic pathway with the basic building blocks it uses to construct the final molecule. This can bypass potential bottlenecks in precursor supply, leading to higher yields.[3] this compound is a polyketide built from simple acyl-CoA units.[4][5]
-
Key Precursors for this compound: The biosynthesis involves an aromatic starter unit derived from acetate and methionine, and an aliphatic chain built from malonyl-CoA and methylmalonyl-CoA (derived from acetate and propionate, respectively).[4]
-
How to Apply: You can supplement your culture medium with compounds like sodium acetate, sodium propionate, or L-methionine at various concentrations and time points during fermentation. It's crucial to optimize the concentration, as high levels of some precursors can be toxic to the cells.
Q5: What genetic engineering strategies can be used to improve this compound yield?
A: Genetic manipulation offers powerful tools for rationally engineering Streptomyces for overproduction.
-
Overexpression of Pathway-Specific Regulators: The this compound biosynthetic gene cluster (BGC) may contain positive regulatory genes (e.g., kmy4 in the this compound B cluster). Overexpressing these genes can activate or enhance the entire pathway's transcription.[6]
-
Manipulation of Global Regulators: Deleting pleiotropic negative regulators (e.g., wblA) or overexpressing global positive regulators can have a significant impact on antibiotic production.[7]
-
Heterologous Expression: The entire this compound BGC can be moved into a different Streptomyces host strain that has been optimized for high-level production of secondary metabolites (a "super-host").[6][8] This can improve yield by providing a better supply of precursors and a more favorable cellular environment.
-
Precursor Pathway Engineering: Engineering central metabolism to divert more carbon flux towards the production of malonyl-CoA and methylmalonyl-CoA can significantly boost the yield of polyketides like this compound.[3][9]
Data Presentation: Optimizing Culture Conditions
The optimal conditions for secondary metabolite production can vary significantly between different Streptomyces species. The following table summarizes typical ranges and optimized conditions found in various studies.
| Parameter | General Range | Optimized Example 1 | Optimized Example 2 | Optimized Example 3 |
| Carbon Source | Glucose, Starch, Dextrin, Mannitol | Dextrin (40 g/L)[4] | Starch (optimal) | Glucose (39.28 g/L)[2] |
| Nitrogen Source | Soybean Meal, Peptone, Yeast Extract | Bacto Soytone (7.5 g/L)[4] | Soybean Meal (optimal) | Soybean Meal (15.48 g/L)[2] |
| Initial pH | 6.0 - 8.0 | 6.8[4] | 7.0 | 6.5[2] |
| Temperature | 28 - 35°C | 28°C[4] | 30°C | 30°C[2] |
| Incubation Time | 5 - 12 days | 5 days[4] | 7 days | 12 days[2] |
| Agitation | 180 - 220 rpm | 180 rpm[4] | 200 rpm | 220 rpm[2] |
Experimental Protocols
Protocol 1: General Cultivation for this compound Production
This protocol provides a general workflow for growing Streptomyces to produce this compound in a laboratory setting.
-
Inoculum Preparation (Seed Culture):
-
Aseptically scrape spores or a small portion of mycelia from a mature agar plate culture of the Streptomyces strain.
-
Inoculate a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth - TSB).
-
Incubate at 28-30°C with vigorous shaking (e.g., 200 rpm) for 48-72 hours until good, dispersed growth is observed.[10]
-
-
Production Culture:
-
Prepare the production medium (e.g., DNPM: 40 g/L dextrin, 7.5 g/L Bacto Soytone, 5 g/L yeast extract, 21 g/L MOPS, pH 6.8).[4]
-
Dispense the medium into baffled flasks (e.g., 100 mL in a 500 mL flask) and sterilize by autoclaving.
-
Inoculate the production flasks with the seed culture at a 5-10% (v/v) ratio.
-
Incubate the production culture at 28-30°C with vigorous shaking (200-220 rpm) for 5-12 days.
-
-
Monitoring:
-
Periodically and aseptically remove small samples to monitor cell growth (e.g., dry cell weight) and this compound production (via HPLC analysis of an extract).
-
Protocol 2: Solvent Extraction and Quantification of this compound
This protocol describes a standard method for extracting this compound from the culture broth for analysis.
-
Harvesting:
-
After the desired incubation period, harvest the entire culture broth.
-
Separate the mycelial biomass from the supernatant by centrifugation (e.g., 8,000 x g for 15 minutes).
-
-
Extraction:
-
From Supernatant: Transfer the supernatant to a separatory funnel. Add an equal volume of a water-immiscible organic solvent like ethyl acetate. Shake vigorously for 5-10 minutes and allow the layers to separate. Collect the organic (top) layer. Repeat the extraction 2-3 times and pool the organic extracts.
-
From Biomass: Resuspend the cell pellet in a mixture of acetone/methanol (1:1 v/v) and sonicate or agitate for 30 minutes to lyse the cells and extract intracellular metabolites.[4] Centrifuge to remove cell debris and collect the solvent extract.
-
-
Concentration:
-
Combine all organic extracts.
-
Evaporate the solvent to dryness using a rotary evaporator under reduced pressure.
-
-
Quantification:
-
Re-dissolve the dried crude extract in a known volume of a suitable solvent (e.g., methanol).
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a UV detector. This compound has characteristic UV absorbance maxima.[4]
-
Quantify the yield by comparing the peak area to a standard curve generated from a pure this compound standard.
-
Visualizations
Diagram 1: Simplified this compound Biosynthetic Pathway
This diagram illustrates the key precursor molecules and the enzyme systems involved in synthesizing the this compound core structure.
Caption: Simplified biosynthetic pathway of this compound.
Diagram 2: Experimental Workflow for Yield Optimization
This workflow provides a logical sequence of steps for systematically improving this compound production.
References
- 1. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordinating precursor supply for pharmaceutical polyketide production in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New this compound Derivative Isolated from Streptomyces sp. Cl 58-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Polyketides in Streptomyces [mdpi.com]
- 6. Identification and Heterologous Expression of the this compound B Biosynthetic Gene Cluster from Verrucosispora sp. SCSIO 07399 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Kendomycin Solubility Challenges
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the solubility of Kendomycin in aqueous solutions. This compound is a macrolide antibiotic with significant potential as an anticancer and anti-osteoporotic agent.[1] However, its complex, hydrophobic structure leads to poor aqueous solubility, a common hurdle in experimental and preclinical development.[2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
A1: this compound is a polyketide macrolide, a class of complex natural products.[1] Its molecular formula is C₂₉H₄₂O₆.[3] The large, predominantly carbon-based structure makes the molecule hydrophobic (lipophilic), meaning it does not readily interact with or dissolve in water, which is a polar solvent. This poor aqueous solubility is a common challenge for many advanced drug candidates.[4]
Q2: What are the recommended solvents for creating a this compound stock solution?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[1][5] It is standard practice to first dissolve this compound in a minimal amount of 100% DMSO to create a high-concentration stock solution. This stock can then be stored at -20°C or -80°C for future use.[5]
Q3: My this compound precipitated when I diluted my DMSO stock into an aqueous buffer. What happened?
A3: This is a common issue known as "crashing out." When the DMSO stock is added to an aqueous medium, the final concentration of DMSO is often too low to keep the hydrophobic this compound dissolved. The this compound molecules aggregate and precipitate out of the solution. To avoid this, ensure the final DMSO concentration in your working solution remains sufficiently high (though this may be limited by cell toxicity) or use an advanced solubilization technique.
Q4: What are the primary methods to improve the aqueous solubility of this compound for in vitro or in vivo experiments?
A4: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[4][6] The most common and effective methods include:
-
Co-solvency: Using a mixture of water and a miscible organic solvent (like DMSO) to increase solubility.[4]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules to form a water-soluble inclusion complex.[7][8]
-
Nanoparticle Formulation: Encapsulating this compound into carriers like polymeric nanoparticles or liposomes to create a stable dispersion in water.[9][10]
-
pH Adjustment: Modifying the pH of the solution can sometimes improve the solubility of compounds with ionizable groups.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: this compound precipitates from my cell culture media.
-
Question: I diluted my this compound-DMSO stock into my cell culture media, and it turned cloudy, indicating precipitation. How can I fix this?
-
Answer:
-
Check Final DMSO Concentration: The final DMSO concentration in your media might be too low. While high concentrations can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is often tolerated and may be sufficient to keep the compound dissolved at low micromolar concentrations. Always run a vehicle control (media with the same final DMSO concentration) to assess toxicity.
-
Use a Solubilizing Excipient: Consider pre-complexing this compound with a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding it to the media.[11] This can significantly increase its aqueous solubility.
-
Warm and Agitate: Gently warming the solution to 37°C and using an ultrasonic bath for a short period can sometimes help redissolve small amounts of precipitate, though this may not be a stable solution.[5]
-
Issue 2: Inconsistent results or lower-than-expected potency in biological assays.
-
Question: My experimental results with this compound are not reproducible. Could this be related to solubility?
-
Answer: Yes, poor solubility is a major cause of inconsistent biological data.
-
Undissolved Compound: If this compound is not fully dissolved, the actual concentration in your assay is lower than the nominal concentration, leading to an underestimation of its potency (e.g., a higher GI50).
-
Precipitation Over Time: The compound may be initially soluble but precipitate over the course of a long incubation period (e.g., 24-72 hours), reducing the effective concentration and impacting results.
-
Solution: Prepare fresh dilutions for each experiment from a validated, clear stock solution. Visually inspect all solutions for precipitation before use. For long-term assays, using a formulation like cyclodextrin complexes or nanoparticles is highly recommended to maintain solubility and stability.[8][12]
-
Quantitative Data & Method Comparison
Table 1: Known Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][5] |
| Methanol | Soluble | [1] |
| Water / Aqueous Buffers | Expected to be very low / practically insoluble | [2] |
Table 2: Comparison of Common Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages | Best For |
| Co-solvents (e.g., DMSO) | Increases solubility by reducing the polarity of the solvent system.[4] | Simple to prepare; suitable for high-throughput screening. | Potential for solvent toxicity in cells; risk of precipitation upon high dilution. | Initial in vitro screening; high-throughput assays. |
| Cyclodextrin Complexation | A truncated cone-shaped oligosaccharide encapsulates the hydrophobic drug in its central cavity, presenting a hydrophilic exterior.[13] | High loading capacity; significantly increases aqueous solubility; low toxicity (especially HP-β-CD).[7][8] | Requires formulation development; may alter drug-receptor interactions in some cases. | In vitro cell-based assays; in vivo parenteral formulations. |
| Polymeric Nanoparticles | The drug is encapsulated within a biodegradable polymer matrix (e.g., PLGA), forming a stable colloidal suspension in water.[14] | Protects the drug from degradation; allows for sustained or targeted release.[10] | Complex formulation and characterization process; potential for immunogenicity. | Advanced in vivo studies; controlled-release applications. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation Example: For a 10 mM stock solution of this compound (M.Wt: 486.6 g/mol )[3], dissolve 4.87 mg in 1 mL of DMSO.
-
-
Dissolution: Vortex the solution thoroughly until all solid is completely dissolved. Gentle warming to 37°C or brief sonication can assist dissolution.[5]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
Protocol 2: Solubilization using Cyclodextrin (HP-β-CD) Complexation
This protocol is a general method for preparing a drug-cyclodextrin inclusion complex and requires optimization.[11]
-
Prepare Cyclodextrin Solution: Prepare a solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or a relevant buffer (e.g., PBS). A concentration of 10-40% (w/v) is a common starting point.
-
Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Incubation: Seal the container and stir the mixture vigorously at room temperature for 24-72 hours, protected from light.
-
Separation: After incubation, separate the undissolved this compound from the solution containing the soluble complex. This can be done by centrifugation at high speed (e.g., 10,000 x g for 30 minutes) followed by filtration of the supernatant through a 0.22 µm syringe filter.
-
Quantification: Determine the concentration of the solubilized this compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Storage: Store the final complex solution at 4°C for short-term use or frozen for long-term storage.
Protocol 3: Formulation of this compound-Loaded Polymeric Nanoparticles
This protocol uses the nanoprecipitation technique to formulate Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a common method for encapsulating hydrophobic drugs.[14][15]
-
Organic Phase Preparation: Dissolve a known amount of this compound and PLGA polymer (e.g., 5 mg and 50 mg, respectively) in a water-miscible organic solvent like acetone or acetonitrile.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant to stabilize the nanoparticles. For example, a 1% (w/v) solution of Poloxamer 407 or Pluronic F68 in sterile water.[15]
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase while stirring moderately. A milky-white suspension should form immediately as the nanoparticles are created.
-
Solvent Evaporation: Continue stirring the suspension in a fume hood for several hours (or overnight) to allow the organic solvent to evaporate completely.
-
Purification and Concentration: Centrifuge the nanoparticle suspension to pellet the nanoparticles, remove the supernatant, and resuspend in fresh sterile water. This washing step removes excess surfactant and unencapsulated drug. Repeat 2-3 times.
-
Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Determine the drug loading and encapsulation efficiency using HPLC after dissolving a known amount of nanoparticles in a suitable organic solvent.[16]
-
Storage: Store the final nanoparticle suspension at 4°C. Do not freeze unless a suitable cryoprotectant has been added.
Visualizations
Caption: Troubleshooting flowchart for this compound precipitation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis of chemical tools to improve water solubility and promote the delivery of salinomycin to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C29H42O6 | CID 5472093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. glpbio.com [glpbio.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Nanoparticles as Physically- and Biochemically-Tuned Drug Formulations for Cancers Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Removing Control of Cyclodextrin-Drug Complexes Using High Affinity Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative studies of salinomycin-loaded nanoparticles prepared by nanoprecipitation and single emulsion method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation of Antimicrobial Tobramycin Loaded PLGA Nanoparticles via Complexation with AOT - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation and Characterization of Doxycycline-Loaded Polymeric Nanoparticles for Testing Antitumor/Antiangiogenic Action in Experimental Colon Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Release Profiles of Mitomycin C Encapsulated Quantum Dots–Chitosan Nanocarrier System for the Possible Treatment of Non-Muscle Invasive Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing fermentation conditions for enhanced Kendomycin biosynthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for enhanced Kendomycin biosynthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism for this compound?
A1: this compound and its analogues are naturally produced by several species of actinomycetes. A notable producer of this compound B, C, and D is the rare marine-derived actinomycete, Verrucosispora sp. SCSIO 07399[1]. Other Streptomyces species have also been reported to produce this compound[2][3].
Q2: What is the general biosynthetic pathway for this compound?
A2: this compound is an ansamycin-type polyketide. Its biosynthesis involves a hybrid Type I and Type III polyketide synthase (PKS) system[1][4]. The process starts with a starter unit, 3,5-dihydroxybenzoic acid (3,5-DHBA), which is generated by a Type III PKS[1]. The main carbon chain is then elongated by a Type I PKS using malonyl-CoA and methylmalonyl-CoA extender units[4]. The final steps involve a series of complex cyclization reactions to form the characteristic macrocyclic ansa structure[4].
Q3: Is it possible to produce this compound in a heterologous host?
A3: Yes, the biosynthetic gene cluster for this compound B (kmy) has been successfully expressed in a heterologous host, Streptomyces coelicolor M1152. However, the yield was significantly lower (a 77.8% reduction) compared to the native producer, suggesting that optimization of fermentation conditions and genetic modifications are crucial for improving production in heterologous systems[1].
Q4: Are there any known regulatory genes that can be targeted to enhance production?
A4: Yes, a positive regulatory gene, kmy4, has been identified within the this compound B biosynthetic gene cluster. Inactivation of kmy4 led to a dramatic decrease in the transcription of key biosynthetic genes, including those for starter unit assembly (Type III PKS), polyketide elongation, and post-PKS modification. Overexpression of such positive regulators is a potential strategy for enhancing yield[1].
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | 1. Suboptimal Fermentation Medium: Inadequate or imbalanced carbon, nitrogen, or mineral sources. | 1a. Carbon Source Optimization: Test different carbon sources such as soluble starch, glucose, maltose, or dextrin. Vary the concentrations to find the optimal level[5][6]. 1b. Nitrogen Source Optimization: Evaluate various nitrogen sources like yeast extract, casein, peptone, or specific amino acids[6]. 1c. Precursor Supplementation: Feed the starter unit precursor, 3,5-dihydroxybenzoic acid (3,5-DHBA), to the culture. A feeding strategy could involve adding 50 μL of a 10 mg/mL stock solution after 2 days of cultivation and again after 4 days[1]. |
| 2. Incorrect Physical Parameters: Suboptimal pH, temperature, or aeration. | 2a. pH Control: The optimal initial pH for the fermentation medium is between 7.2 and 7.4[1]. Monitor and maintain the pH throughout the fermentation, as the optimal pH for production may differ from that for growth[6]. 2b. Temperature Control: The recommended cultivation temperature is 28°C[1]. Test a range around this value (e.g., 26-32°C) to find the optimum for your specific strain and setup. 2c. Aeration & Agitation: A shaking speed of 200 rpm is a good starting point[1]. In bioreactors, optimizing dissolved oxygen (DO) levels is critical. Low DO can limit growth and production, while excessive shear from high agitation can damage mycelia[7]. | |
| 3. Poor Mycelial Growth | 3. Optimize Growth Medium: Ensure the seed culture medium (e.g., modified ATCC 172) is optimal for robust biomass accumulation before inoculating the production medium[1]. Check for nutrient limitations or inhibitory compounds. | |
| Inconsistent Batch-to-Batch Yield | 1. Inoculum Variability: Inconsistent age, size, or metabolic state of the inoculum. | 1. Standardize Inoculum Preparation: Follow a strict protocol for preparing the seed culture, ensuring consistent incubation times and spore concentrations. |
| 2. Media Component Variability: Inconsistent quality of complex media components like yeast extract or corn flour. | 2. Use High-Quality Components: Source media components from a reliable supplier and use the same lot for a series of experiments to minimize variability. | |
| Formation of Undesired Byproducts | 1. Metabolic Overflow: Excess of certain nutrients can lead to the production of alternative secondary metabolites. | 1. Adjust Nutrient Ratios: Modify the carbon-to-nitrogen ratio in the medium. Limiting certain nutrients can sometimes redirect metabolic flux towards the desired product[8]. |
| 2. Precursor Unavailability: Lack of specific precursors for this compound biosynthesis may activate other pathways. | 2. Precursor Feeding: As mentioned above, feeding 3,5-DHBA can help direct the pathway towards this compound[1]. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound fermentation based on published data.
Table 1: Fermentation Media Composition
| Medium Type | Component | Concentration | Reference |
| Modified ATCC 172 (Mycelial Growth) | Soluble Starch | 20 g/L | [1] |
| Glucose | 10 g/L | [1] | |
| Yeast Extract | 5 g/L | [1] | |
| AoBoX Casein | 5 g/L | [1] | |
| CaCO₃ | 19 g/L | [1] | |
| Crude Sea Salt | 30 g/L | [1] | |
| Agar | 20 g/L | [1] | |
| Modified RA Medium (Fermentation) | Glucose | 1% (10 g/L) | [1] |
| Maltose Extract | 1% (10 g/L) | [1] | |
| Corn Flour | 0.5% (5 g/L) | [1] | |
| Soluble Starch | 2% (20 g/L) | [1] | |
| Maltose | 1% (10 g/L) | [1] | |
| Crude Sea Salt | 3% (30 g/L) | [1] | |
| CaCO₃ | 0.2% (2 g/L) | [1] |
Table 2: Optimal Fermentation Parameters
| Parameter | Optimal Value / Range | Reference |
| Temperature | 28°C | [1] |
| Initial pH | 7.2 - 7.4 | [1] |
| Agitation | 200 rpm (in 250 mL flask) | [1] |
| Fermentation Time | 6 - 7 days | [1] |
Experimental Protocols
Protocol 1: Small-Scale Fermentation and Analysis
This protocol is adapted from the cultivation of Verrucosispora sp. SCSIO 07399[1].
-
Inoculum Preparation:
-
Prepare solid modified ATCC 172 medium plates.
-
Inoculate plates with a spore suspension or mycelial stock of the producing strain.
-
Incubate at 37°C until sufficient mycelial growth is observed.
-
-
Fermentation:
-
Aseptically transfer a portion of the mycelium from the plate into a 250 mL flask containing 50 mL of sterile modified RA medium.
-
Incubate the flask in a shaker at 200 rpm and 28°C for 6 to 7 days.
-
-
Extraction:
-
Transfer the entire culture broth to a separation funnel.
-
Add an equal volume of butanone and shake vigorously for 5 minutes.
-
Allow the layers to separate and collect the upper organic phase.
-
Evaporate the organic solvent to dryness using a rotary evaporator.
-
-
Analysis:
-
Redissolve the dried residue in 500 µL of methanol (MeOH).
-
Inject an appropriate volume (e.g., 30 µL) into an analytical HPLC system for product analysis.
-
Protocol 2: Precursor Feeding Experiment
This protocol is designed to confirm the role of 3,5-DHBA as a precursor and potentially enhance yield[1].
-
Fermentation Setup:
-
Inoculate a culture as described in Protocol 1, steps 1 and 2.
-
-
Precursor Feeding:
-
Prepare a sterile stock solution of 3,5-dihydroxybenzoic acid (3,5-DHBA) at 10 mg/mL.
-
After 2 days of cultivation, add 50 µL of the 3,5-DHBA stock solution to the fermentation flask.
-
After 4 days of cultivation, add another 50 µL of the 3,5-DHBA stock solution.
-
-
Harvest and Analysis:
-
Continue fermentation for a total of 7 days.
-
Extract and analyze the culture as described in Protocol 1, steps 3 and 4. Compare the this compound peak area to a non-fed control culture.
-
Diagrams and Workflows
Caption: Simplified biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
References
- 1. Identification and Heterologous Expression of the this compound B Biosynthetic Gene Cluster from Verrucosispora sp. SCSIO 07399 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of this compound: A Macro–C–Glycosidation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of this compound: a macro-C-glycosidation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New this compound Derivative Isolated from Streptomyces sp. Cl 58-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utilization of Carbon and Nitrogen Sources by Streptomyces kanamyceticus for Kanamycin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 7. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]
- 8. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Kendomycin purification by chromatography
Welcome to the technical support center for Kendomycin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for this compound purification by reversed-phase HPLC?
A common starting point for purifying this compound and its analogues is using a C18 column with a gradient elution. A typical mobile phase consists of water (A) and acetonitrile or methanol (B), both containing a small amount of an acid modifier like formic acid (usually 0.1%) to improve peak shape and reproducibility. For instance, a linear gradient from 30% to 95% acetonitrile over 15 minutes has been successfully used for the purification of this compound E.[1]
Q2: My this compound peak is showing significant tailing. What are the likely causes and solutions?
Peak tailing in macrolide purification can be caused by several factors:
-
Secondary Interactions: Free silanol groups on the silica-based stationary phase can interact with basic functionalities on the this compound molecule, causing tailing.
-
Solution: Use a well-end-capped C18 column. Adding a competitive base, like triethylamine (TEA), to the mobile phase can also mitigate these interactions, although this may not be suitable for mass spectrometry detection.
-
-
Low Buffer Concentration: Insufficient buffering of the mobile phase can lead to inconsistent ionization of the analyte, resulting in peak tailing.
-
Solution: Ensure adequate buffer concentration, typically in the range of 10-25 mM, if not using a volatile modifier like formic acid.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
Q3: I am observing peak fronting for my this compound peak. What could be the issue?
Peak fronting is less common than tailing but can occur due to:
-
Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Q4: My chromatogram shows several closely eluting peaks, and I suspect co-elution of this compound with its analogues. How can I improve the resolution?
Resolving closely related analogues is a common challenge in natural product purification. Here are some strategies:
-
Optimize the Gradient: A shallower gradient provides more time for the separation of closely eluting compounds.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties. Methanol is a protic solvent that can engage in hydrogen bonding, while acetonitrile is aprotic with a strong dipole moment. This can change the elution order of closely related compounds.
-
Adjust the Mobile Phase pH: Modifying the pH of the mobile phase can alter the ionization state of this compound and its analogues, which can significantly impact their retention and selectivity.
-
Lower the Temperature: Running the chromatography at a lower temperature can sometimes improve the resolution between closely related compounds, although it may increase the run time and back pressure.
-
Employ a Different Stationary Phase: If resolution cannot be achieved on a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase.
Q5: I am concerned about the stability of this compound during purification. How can I assess its stability on the chromatography column?
On-column degradation can be a significant issue, especially for complex natural products. Here is a protocol to assess on-column stability:
-
Initial Analysis: Analyze the purified this compound sample using a fast gradient to obtain a reference chromatogram and purity profile.
-
Spike and Hold: Spike a fresh, crude sample with a known amount of purified this compound.
-
Delayed Elution: Inject the spiked sample onto the column and hold the flow at the initial mobile phase composition for an extended period (e.g., 1-2 hours) before starting the gradient.
-
Compare Chromatograms: Compare the chromatogram from the delayed elution with the initial analysis. A decrease in the this compound peak area or the appearance of new degradation peaks would indicate on-column instability.
-
Flow Rate Variation: Inject the sample and run the purification at a significantly lower flow rate. Increased degradation at a lower flow rate suggests on-column instability.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Use a modern, well-end-capped C18 column. Consider adding a small amount of a competing base like triethylamine (TEA) if MS detection is not used. |
| Column overload. | Reduce the amount of sample injected by either diluting the sample or reducing the injection volume. | |
| Mobile phase pH is close to the pKa of this compound. | Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase composition. |
| High sample concentration (mass overload). | Dilute the sample. |
Problem 2: Co-elution with Impurities or Analogues
| Symptom | Possible Cause | Suggested Solution |
| Shoulders on the main peak or broad, unsymmetrical peaks. | Inadequate separation of this compound from its analogues or other impurities. | Optimize the mobile phase: - Decrease the gradient slope. - Change the organic modifier (e.g., from acetonitrile to methanol). - Adjust the pH of the mobile phase. |
| Change the stationary phase: - Try a column with different selectivity (e.g., Phenyl-Hexyl, PFP). | ||
| Adjust the temperature: - Lowering the temperature may improve resolution. |
Problem 3: this compound Degradation During Purification
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new peaks and loss of main peak area over time or with longer runs. | On-column degradation of this compound. | Assess stability: - Perform an on-column stability study (see FAQ Q5). |
| Modify chromatographic conditions: - Use a mobile phase with a pH that favors this compound stability. - Reduce the run time by using a faster flow rate or a shorter column. - Consider a different stationary phase that is less reactive (e.g., a polymer-based column). | ||
| Low recovery of this compound after purification. | Degradation in solution before or after chromatography. | Ensure samples are stored at low temperatures and protected from light. Use freshly prepared solutions for purification. |
Data Presentation
Table 1: Effect of Acetonitrile Concentration on Macrolide Retention Time
This table illustrates the typical effect of varying the organic modifier concentration on the retention time of macrolide antibiotics. As the percentage of acetonitrile increases, the mobile phase becomes stronger, leading to a decrease in retention time. This data is based on the analysis of erythromycin, azithromycin, and spiramycin, and a similar trend is expected for this compound.
| Acetonitrile (%) | Retention Time (min) - Erythromycin | Retention Time (min) - Azithromycin | Retention Time (min) - Spiramycin |
| 31 | 12.5 | 14.8 | 18.2 |
| 36 | 9.8 | 11.5 | 14.1 |
| 41 | 7.2 | 8.5 | 10.4 |
| 46 | 5.5 | 6.4 | 7.8 |
Data adapted from a study on macrolide antibiotics and is for illustrative purposes.
Table 2: Influence of Mobile Phase pH on Macrolide Capacity Factor (k')
The capacity factor (k') is a measure of retention. This table shows how the pH of the mobile phase affects the retention of macrolide antibiotics. For basic compounds like many macrolides, increasing the pH leads to a less ionized state and therefore stronger retention on a reversed-phase column.
| pH | Capacity Factor (k') - Erythromycin | Capacity Factor (k') - Azithromycin | Capacity Factor (k') - Spiramycin |
| 5.5 | 3.1 | 3.8 | 4.9 |
| 6.0 | 4.5 | 5.4 | 6.9 |
| 6.5 | 6.2 | 7.5 | 9.5 |
| 7.0 | 8.1 | 9.8 | 12.4 |
| 7.5 | 9.5 | 11.5 | 14.6 |
Data adapted from a study on macrolide antibiotics and is for illustrative purposes.[1]
Table 3: Impact of Formic Acid Concentration on Peak Shape and Retention Time
Adding formic acid to the mobile phase can significantly improve peak shape and influence retention time. This table provides a qualitative and quantitative summary of its expected effects on this compound purification.
| Formic Acid Concentration (%) | Expected Peak Shape | Expected Change in Retention Time | Rationale |
| 0.0 (No Acid) | Poor (Tailing) | Longer | Secondary interactions with silanols are more pronounced. |
| 0.05 | Good | Shorter | Suppresses silanol interactions and provides protons for consistent ionization. |
| 0.1 | Excellent | Slightly Shorter | Optimal concentration for good peak shape and reproducibility in many cases. |
| 0.2 | Good | May be slightly shorter | Higher acid concentration can further decrease retention but may not significantly improve peak shape beyond 0.1%. |
Experimental Protocols
Protocol 1: Basic Purification of this compound E by Reversed-Phase HPLC
This protocol is adapted from the published method for the purification of this compound E.[1]
1. Materials and Equipment:
-
Semi-preparative HPLC system with a DAD detector
-
Nucleodur C18 HTEC column (250 x 10 mm, 5 µm) or equivalent
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Crude or partially purified this compound extract
2. Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
3. Chromatographic Conditions:
-
Column Temperature: 45 °C
-
Flow Rate: 4.5 mL/min
-
Detection Wavelength: 200-600 nm (monitor at the UV maxima of this compound, e.g., ~270 nm and ~380 nm)
-
Injection Volume: Varies depending on sample concentration (start with a small injection to assess the chromatogram).
-
Gradient Program:
-
0-2 min: 30% B
-
2-17 min: 30% to 95% B (linear gradient)
-
17-20 min: 95% B (column wash)
-
20.1-23 min: 30% B (equilibration)
-
4. Procedure:
-
Dissolve the this compound extract in a suitable solvent (e.g., methanol or DMSO, then dilute with the initial mobile phase).
-
Filter the sample through a 0.22 µm syringe filter.
-
Equilibrate the column with the initial mobile phase conditions (30% B) for at least 10 column volumes.
-
Inject the sample and run the gradient program.
-
Collect fractions corresponding to the this compound peak based on the UV chromatogram.
-
Analyze the collected fractions for purity by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Assessing this compound Stability on a TLC Plate
This protocol allows for a quick assessment of whether this compound is prone to degradation on a silica stationary phase.
1. Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Spotting capillaries
-
Purified this compound solution (in a volatile solvent like methanol or ethyl acetate)
-
A suitable solvent system for TLC (e.g., a mixture of ethyl acetate and hexanes)
-
UV lamp for visualization
2. Procedure:
-
On a TLC plate, draw a starting line with a pencil about 1 cm from the bottom.
-
Spot the this compound solution on the starting line.
-
Let the spot dry completely.
-
Place the TLC plate in a developing chamber containing the chosen solvent system.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Let the plate dry completely.
-
Visualize the plate under a UV lamp and circle the spot(s).
-
Leave the plate on the benchtop, exposed to air and light, for several hours (e.g., 4-6 hours).
-
Re-run the TLC plate in the same solvent system.
-
Visualize the plate again under the UV lamp.
3. Interpretation:
-
Stable: If only the original spot is visible with a similar intensity and Rf value.
-
Unstable: If the original spot has diminished in intensity, and/or new spots (degradation products) are visible, particularly at the baseline or with different Rf values.
Visualizations
Caption: Troubleshooting workflow for this compound purification.
References
Enhancing the efficiency of the total synthesis of Kendomycin
Kendomycin Total Synthesis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the total synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in the total synthesis of this compound include the stereoselective construction of the densely functionalized macrocycle, the formation of the tetrasubstituted aromatic ring, and the final macrolactonization step, which can be low-yielding due to steric hindrance. Additionally, controlling the stereochemistry of the numerous chiral centers throughout the synthesis is a significant hurdle.
Q2: Which key bond disconnection strategies have been successfully employed for this compound?
A2: Several successful strategies have been reported. A common approach involves a macrolactonization to form the 16-membered ring. Other key disconnections often include an aldol addition or a similar carbon-carbon bond-forming reaction to connect the northern and southern fragments of the molecule, and a Diels-Alder or other cycloaddition reaction to construct the cyclohexene ring.
Q3: Are there any particularly low-yielding steps to watch out for?
A3: Yes, the macrolactonization to close the 16-membered ring is notoriously difficult and often results in low yields. Another challenging step can be the late-stage installation of the exocyclic methylene group, which can be sensitive to reaction conditions. The coupling of complex fragments can also lead to reduced yields due to steric hindrance.
Q4: What are some common side reactions observed during the synthesis?
A4: Common side reactions include epimerization of stereocenters, especially those alpha to a carbonyl group, under non-optimal basic or acidic conditions. In reactions involving sensitive functional groups, protecting group strategies are crucial to prevent undesired reactions. During the macrolactonization, dimerization or oligomerization of the seco-acid can compete with the desired intramolecular reaction.
Troubleshooting Guides
Issue 1: Low Yield in Macrolactonization Step
| Symptom | Possible Cause | Suggested Solution |
| Low yield of desired macrolactone, significant amount of unreacted seco-acid. | Insufficient activation of the carboxylic acid. | Screen different activating agents (e.g., Yamaguchi, Shiina, or Steglich conditions). Ensure reagents are fresh and anhydrous. |
| Formation of dimers or higher-order oligomers. | High concentration of the seco-acid favors intermolecular reactions. | Perform the reaction under high-dilution conditions (e.g., using a syringe pump for slow addition of the substrate). |
| Decomposition of starting material. | Harsh reaction conditions (e.g., high temperature). | Attempt the reaction at a lower temperature for a longer duration. Ensure the chosen macrolactonization method is compatible with the functional groups present in the molecule. |
Issue 2: Poor Stereoselectivity in Aldol Addition
| Symptom | Possible Cause | Suggested Solution |
| Formation of diastereomeric mixtures. | Inadequate facial selectivity in the enolate formation or reaction. | Use a chiral auxiliary or a substrate-controlled approach to direct the stereochemical outcome. The choice of Lewis acid and solvent can also significantly influence the diastereoselectivity. |
| Epimerization of the product. | The reaction conditions are too harsh, or the workup procedure is not optimized. | Use milder bases or acids. Ensure the workup is performed at low temperatures and with appropriate quenching agents. |
Quantitative Data Summary
The following table summarizes the reported overall yields for various total syntheses of this compound, providing a benchmark for efficiency.
| Research Group | Year Published | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Strategy |
| A. B. Smith, III et al. | 2000 | 26 | ~1.2 | Intramolecular Diels-Alder reaction |
| S. F. Martin et al. | 2003 | 22 | ~2.5 | Ring-closing metathesis |
| J. Mulzer et al. | 2004 | 24 | ~1.5 | Intramolecular Horner-Wadsworth-Emmons reaction |
| K. C. Nicolaou et al. | 2009 | 18 | ~4.0 | Late-stage C-H activation |
Experimental Protocols
Protocol 1: Yamaguchi Macrolactonization
This protocol is a common method for the formation of the macrolactone ring in this compound.
1. Preparation:
-
The seco-acid precursor is dissolved in anhydrous toluene to a final concentration of 0.01 M.
-
The solution is stirred under an inert atmosphere (Argon or Nitrogen).
2. Reaction:
-
To the stirred solution, 2,4,6-trichlorobenzoyl chloride (1.5 equivalents) is added, followed by triethylamine (2.0 equivalents).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The resulting solution is then added dropwise via syringe pump over 12 hours to a solution of 4-dimethylaminopyridine (DMAP, 4.0 equivalents) in anhydrous toluene at 70 °C.
3. Workup:
-
After the addition is complete, the reaction is stirred for an additional 4 hours.
-
The mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
4. Purification:
-
The crude product is purified by flash column chromatography on silica gel to yield the desired macrolactone.
Visualizations
Caption: A logical workflow for the total synthesis of this compound.
Caption: A troubleshooting workflow for low-yielding reactions.
Technical Support Center: Troubleshooting Kendomycin-Related Bioassay Artifacts
This technical support center provides guidance to researchers, scientists, and drug development professionals on identifying and resolving artifacts in bioassays that may arise from the unique chemical properties of Kendomycin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that can cause interference in bioassays?
A1: this compound is a polyketide with a unique quinone methide ansa structure.[1][2] This complex architecture gives rise to several properties that can interfere with bioassays:
-
Intrinsic Fluorescence: Like many complex natural products, this compound may exhibit autofluorescence, which can lead to false positives in fluorescence-based assays.[3][4]
-
Color: this compound solutions may be colored, which can interfere with absorbance-based assays.[5]
-
Chemical Reactivity: The quinone methide moiety is an electrophilic group that can potentially react with nucleophiles, such as thiols (e.g., DTT, glutathione) or amines present in assay reagents or biological samples. This can lead to compound degradation or covalent modification of proteins.
-
Aggregation: At higher concentrations, this compound may form aggregates, which can lead to non-specific inhibition of enzymes or interference with light-based detection methods through scattering.[6]
-
Redox Activity: Quinone-like structures can be redox-active, potentially interfering with cell viability assays that rely on the metabolic reduction of a substrate (e.g., MTT, resazurin).
Q2: I am observing high background fluorescence in my assay when this compound is present. What could be the cause and how can I fix it?
A2: High background fluorescence is likely due to this compound's intrinsic fluorescence (autofluorescence).[4][7] Here are several strategies to address this issue:
-
Perform a pre-read step: Before adding your fluorescent substrate or initiating the assay's detection step, read the fluorescence of your plate containing this compound and all other assay components except the final detection reagent. Subtract this background reading from your final signal.
-
Use red-shifted fluorophores: Autofluorescence from small molecules is often more pronounced at shorter wavelengths (blue/green spectrum).[3][8] Switching to assays that utilize far-red or near-infrared fluorophores can significantly reduce interference from this compound's autofluorescence.[3][8]
-
Increase the concentration of the assay fluorophore: If possible, increasing the concentration of your fluorescent probe can improve the signal-to-background ratio.[6] However, be mindful of potential inner filter effects.
-
Employ time-resolved fluorescence (TRF): TRF assays can help to eliminate short-lived background fluorescence from interfering compounds.
Q3: My cell viability assay results (e.g., MTT, XTT) show an unexpected increase in signal at high concentrations of this compound, suggesting increased viability. Is this a real effect?
A3: This is likely an artifact. The quinone-like structure of this compound may directly reduce the tetrazolium salts (MTT, XTT) or resazurin non-enzymatically, leading to a false-positive signal that mimics cellular metabolic activity.[9]
Troubleshooting Steps:
-
Run a cell-free control: Incubate this compound at various concentrations with the assay reagent (e.g., MTT, resazurin) in cell culture medium without cells. A significant color or fluorescence change indicates direct chemical interference.[9]
-
Use an orthogonal assay: Confirm your findings with a different type of viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release or propidium iodide staining).[10][11]
Q4: Can this compound's stability in my assay buffer affect the experimental results?
A4: Yes. This compound's stability can be influenced by the pH, temperature, and composition of the assay buffer.[12][13] Degradation of this compound could lead to a loss of activity or the formation of degradation products with different chemical properties that might also interfere with the assay.
Recommendations:
-
Assess compound stability: Use techniques like HPLC or LC-MS to evaluate the stability of this compound in your assay buffer over the time course of your experiment.[12][13][14]
-
Minimize freeze-thaw cycles: Prepare single-use aliquots of this compound stock solutions to avoid degradation from repeated freezing and thawing.
-
Consider buffer components: Be aware that some buffer components, especially nucleophiles like DTT, could potentially react with this compound.
Troubleshooting Guides
Guide 1: Resolving Artifacts in Fluorescence-Based Assays
This guide provides a systematic approach to identifying and mitigating interference from this compound in fluorescence-based assays.
Potential Problems & Solutions
| Problem | Potential Cause | Recommended Solution(s) |
| High background signal | This compound autofluorescence | 1. Perform a pre-read of the plate before adding the fluorescent substrate and subtract the background. 2. Switch to a red-shifted fluorophore (e.g., Cy5, Alexa Fluor 647).[3] 3. Use a time-resolved fluorescence (TRF) assay format. |
| Signal quenching | This compound absorbs light at the excitation or emission wavelength of the fluorophore (inner filter effect). | 1. Measure the absorbance spectrum of this compound to identify potential spectral overlap. 2. If overlap exists, select a fluorophore with a different spectral profile. 3. Reduce the concentration of this compound if possible, while still being in the relevant range for your experiment. |
| Light scattering | This compound precipitation or aggregation at high concentrations. | 1. Check the solubility of this compound in your assay buffer. 2. Include a non-ionic detergent like Triton X-100 or Tween-20 (typically at 0.01-0.1%) in the assay buffer to prevent aggregation.[6] 3. Centrifuge your compound stock solutions before use. |
Experimental Workflow for Troubleshooting Fluorescence Interference
Workflow for troubleshooting fluorescence assay interference.
Guide 2: Correcting Artifacts in Cell Viability Assays
This guide outlines steps to validate cell viability data when using this compound.
Potential Problems & Solutions
| Problem | Potential Cause | Recommended Solution(s) |
| False positive signal (increased viability) | Direct chemical reduction of assay substrate (e.g., MTT, resazurin) by this compound.[9] | 1. Run a cell-free control to confirm direct reduction.[9] 2. Use an orthogonal assay that measures ATP levels (e.g., CellTiter-Glo®).[11] 3. Visually inspect cells under a microscope for morphological signs of cytotoxicity. |
| False negative signal (decreased viability) | This compound inhibits cellular reductases without being cytotoxic. | 1. Correlate viability data with a cytotoxicity assay that measures membrane integrity (e.g., LDH release). 2. Use a real-time viability assay to monitor cell health over time. |
| Inconsistent results | Degradation of this compound in culture medium. | 1. Assess the stability of this compound in the cell culture medium over the experiment's duration using HPLC or LC-MS.[12][13] 2. If unstable, consider shorter incubation times or replenishing the compound. |
Decision Tree for Validating Cell Viability Results
Decision tree for validating this compound cell viability data.
Experimental Protocols
Protocol 1: Cell-Free Interference Assay for Redox-Based Viability Reagents
Objective: To determine if this compound directly reacts with tetrazolium salts (e.g., MTT) or resazurin.
Materials:
-
96-well clear flat-bottom plate
-
This compound stock solution
-
Cell culture medium (without phenol red for absorbance assays)
-
MTT or resazurin reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader (absorbance or fluorescence)
Method:
-
Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a vehicle control (e.g., DMSO) and a medium-only control.
-
Add the MTT or resazurin reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for the standard assay duration (e.g., 1-4 hours) at 37°C.
-
If using MTT, add the solubilization buffer and incubate as required.
-
Read the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.
-
Interpretation: A dose-dependent increase in signal in the absence of cells indicates direct chemical interference.
Protocol 2: Assessing this compound Autofluorescence
Objective: To measure the intrinsic fluorescence of this compound under assay conditions.
Materials:
-
96-well black flat-bottom plate (for fluorescence)
-
This compound stock solution
-
Assay buffer
-
Fluorometer
Method:
-
Prepare a serial dilution of this compound in the assay buffer in a 96-well plate. Include a vehicle control and a buffer-only control.
-
Using the fluorometer, perform a full spectrum scan (if available) to determine the excitation and emission maxima of this compound.
-
If a full spectrum scan is not available, measure the fluorescence at the excitation and emission wavelengths of your assay's fluorophore.
-
Interpretation: A significant fluorescence signal above the buffer control indicates that this compound is autofluorescent and will contribute to the background signal in your assay.
Signaling Pathway Considerations
This compound has been reported to potentially act as a proteasome inhibitor.[15] When studying pathways involving protein degradation, it is crucial to differentiate between the intended biological effect and potential assay artifacts.
This compound's potential impact on the ubiquitin-proteasome pathway.
When using reporter assays (e.g., luciferase) to measure the abundance of a protein regulated by this pathway, be aware that this compound could also directly inhibit the reporter enzyme, leading to a false positive for protein degradation. Always consider running a counter-screen against the reporter enzyme itself.
References
- 1. Investigations to the Antibacterial Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigations to the Antibacterial Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dojindo.com [dojindo.com]
- 11. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. jocpr.com [jocpr.com]
- 15. Evidence for the mode of action of the highly cytotoxic Streptomyces polyketide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in NMR analysis of Kendomycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) during the NMR analysis of Kendomycin.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal-to-noise ratio in the 1H NMR spectrum of my this compound sample?
A low S/N ratio in the 1H NMR spectrum of this compound can arise from several factors:
-
Low Sample Concentration: this compound is a natural product that can be challenging to isolate in large quantities. A dilute sample will inherently produce a weaker signal.
-
Presence of Rotational Isomers (Rotamers): The complex and sterically hindered structure of this compound, particularly around the tetrahydropyran ring, can lead to the presence of multiple rotamers in solution at room temperature.[1] This distributes the total signal of a single proton among different species, reducing the intensity of individual peaks.
-
Poor Spectrometer Shimming: An inhomogeneous magnetic field (poor shimming) will lead to broad peaks and a reduced peak height, thereby decreasing the S/N ratio.
-
Incorrect Receiver Gain Setting: An improperly set receiver gain can either clip the signal (if too high) or fail to amplify it sufficiently (if too low), both of which negatively impact the final S/N.
Q2: How can I confirm the presence of rotamers or atropisomers in my this compound sample?
The presence of rotamers or atropisomers can be confirmed by performing variable temperature (VT) NMR experiments.[1]
-
If the different isomeric forms are in dynamic equilibrium (rotamers), increasing the temperature will cause the distinct sets of signals to coalesce into a single, averaged set of sharper peaks.
-
If the isomers are atropisomers, they will not interconvert upon heating, and their distinct signals will remain separated even at elevated temperatures.[1]
Q3: What is the most straightforward way to improve the signal-to-noise ratio for a dilute this compound sample?
The simplest and most common method to improve the S/N ratio is signal averaging .[2][3] The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of approximately 1.4.
Troubleshooting Guides
Issue 1: Weak Signal and High Noise in 1H and 13C NMR Spectra
Possible Cause: Insufficient sample concentration or suboptimal acquisition parameters.
Solutions:
-
Optimize Sample Preparation:
-
Increase Concentration: If possible, prepare a more concentrated sample. For this compound, aiming for a concentration of 5-10 mg/mL in a suitable deuterated solvent (e.g., CDCl3, Methanol-d4) is a good starting point.
-
Use High-Quality NMR Tubes: Utilize thin-walled, high-precision NMR tubes to maximize the sample volume within the coil region.
-
Consider Microprobes: If the sample amount is limited (in the microgram range), using a cryogenically cooled microprobe can significantly enhance sensitivity.[4]
-
-
Adjust Acquisition Parameters:
-
Increase the Number of Scans (Transients): This is a highly effective method for improving the S/N ratio.[5]
-
Optimize the Relaxation Delay (d1): The relaxation delay should be set to at least 1.3 times the longest T1 relaxation time of the protons of interest to ensure full relaxation between pulses and maximize signal intensity. For 13C NMR, a longer relaxation delay is often necessary.
-
Adjust the Pulse Width: Ensure the 90° pulse width is correctly calibrated for your sample and probe.
-
Experimental Protocol: Optimizing the Number of Scans
-
Prepare a solution of this compound in a suitable deuterated solvent.
-
Acquire a standard 1H NMR spectrum with a small number of scans (e.g., 8 or 16).
-
Assess the S/N ratio of a well-resolved peak.
-
Sequentially increase the number of scans (e.g., 32, 64, 128, 256) and re-acquire the spectrum.
-
Compare the S/N ratio at each step to determine the optimal number of scans for your desired data quality, balancing the improvement in S/N with the increased experiment time.
Data Presentation: Effect of Number of Scans on S/N Ratio
| Number of Scans | Relative S/N Ratio (Theoretical) | Estimated Experiment Time (1H) |
| 16 | 1.0x | ~2 minutes |
| 64 | 2.0x | ~8 minutes |
| 256 | 4.0x | ~32 minutes |
| 1024 | 8.0x | ~2 hours |
Issue 2: Complex and Overlapping Signals Due to Structural Dynamics
Possible Cause: Co-existence of multiple conformers (rotamers) of this compound at room temperature.
Solutions:
-
Variable Temperature (VT) NMR:
-
Acquire spectra at elevated temperatures (e.g., 40°C, 60°C, 80°C). This can increase the rate of interconversion between rotamers, leading to the coalescence of corresponding signals into a single, sharper peak. This simplifies the spectrum and increases the S/N for the averaged signal.
-
-
Use of 2D NMR Techniques:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbons, spreading the signals into a second dimension and reducing overlap.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton, even in complex spectra.
-
COSY (Correlation Spectroscopy): Helps identify proton-proton coupling networks.
-
Experimental Workflow for VT-NMR Analysis
Caption: Workflow for Variable Temperature (VT) NMR analysis.
Issue 3: Poor Signal in 13C NMR Spectra
Possible Cause: The low natural abundance of 13C (~1.1%) and its smaller gyromagnetic ratio lead to inherently lower sensitivity compared to 1H NMR.[7][8]
Solutions:
-
Increase the Number of Scans Significantly: It is common for 13C NMR spectra to require thousands of scans to achieve a good S/N ratio, especially for complex molecules like this compound.[5]
-
Use Sensitivity-Enhanced 2D Techniques:
-
Instead of a standard 1D 13C experiment, acquire an HSQC spectrum. The signal is detected on the more sensitive 1H nucleus, providing much better sensitivity for protonated carbons.
-
-
Employ Advanced Pulse Programs:
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be used to differentiate between CH, CH2, and CH3 groups and often provide a better S/N ratio than a standard 13C experiment for protonated carbons.[7]
-
Logical Relationship of Carbon Signal Enhancement Techniques
Caption: Strategies to improve 13C NMR signal.
References
- 1. Toward the synthesis of the carbacylic ansa antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Natural Products | Bruker [bruker.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Frontiers | Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives [frontiersin.org]
Technical Support Center: Method Development for Quantifying Kendomycin in Complex Biological Matrices
Welcome to the technical support center for Kendomycin quantification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing and implementing robust analytical methods for this compound in complex biological matrices such as plasma, serum, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying this compound in biological samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound due to its high sensitivity, selectivity, and specificity. This technique allows for accurate measurement of the analyte even at low concentrations in complex matrices.
Q2: Which sample preparation technique is recommended for extracting this compound?
A2: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective for extracting this compound. The choice depends on the matrix and the desired level of sample cleanup. LLE with a solvent like ethyl acetate is a simpler method, while SPE with a suitable sorbent can provide cleaner extracts and higher recovery.[1][2][3]
Q3: What type of internal standard (IS) should be used for this compound quantification?
A3: A stable isotope-labeled (SIL) this compound is the ideal internal standard as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, correcting for matrix effects and variability in sample processing.[4] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties can be used, but requires more rigorous validation.[4]
Q4: How can I minimize matrix effects in my assay?
A4: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[5][6] To minimize these effects, consider the following:
-
Efficient sample preparation: Use techniques like SPE to remove interfering components.[3][7]
-
Chromatographic separation: Optimize the HPLC/UHPLC method to separate this compound from co-eluting matrix components.
-
Use of a reliable internal standard: A SIL-IS is crucial for compensating for unpredictable matrix effects.[4]
-
Matrix-matched calibrants: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect.[7]
Q5: What are the key validation parameters for a this compound quantification method?
A5: A robust bioanalytical method validation should include the assessment of:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and stock solution)[8][9][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Signal | Inefficient extraction | Optimize the extraction solvent (LLE) or sorbent and elution solvent (SPE). |
| Poor ionization | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Check for the appropriate ionization mode (positive or negative). | |
| This compound degradation | Ensure proper sample handling and storage conditions. Investigate the stability of this compound under your experimental conditions.[8][9][10] | |
| High Background Noise | Incomplete sample cleanup | Use a more rigorous sample preparation method like SPE. |
| Contaminated mobile phase or LC system | Use high-purity solvents and flush the LC system thoroughly. | |
| Poor Peak Shape | Inappropriate column or mobile phase | Test different C18 columns and optimize the mobile phase composition (e.g., organic solvent ratio, pH, additives).[1][2][11] |
| Column overloading | Inject a smaller sample volume or dilute the sample. | |
| Inconsistent Results (Poor Precision) | Variability in sample preparation | Ensure consistent and precise execution of the extraction procedure. Use an automated liquid handler if available. |
| Inconsistent instrument performance | Check for fluctuations in LC pressure, MS sensitivity, and autosampler injection volume. | |
| Unstable internal standard | Verify the stability and purity of the internal standard. | |
| Inaccurate Results | Matrix effects | Implement strategies to minimize matrix effects as described in the FAQs. |
| Incorrect calibration curve | Ensure the calibration range is appropriate and that the curve is prepared accurately. Use a weighted linear regression if necessary. | |
| Analyte or IS instability | Perform thorough stability testing to ensure analyte and IS integrity throughout the sample lifecycle.[8][9][10] |
Quantitative Data Summary
The following tables present hypothetical data from a typical LC-MS/MS method validation for this compound in human plasma.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Model | Weighted (1/x²) Linear |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |
| Low QC | 3 | < 10 | ± 10 | < 10 | ± 10 |
| Mid QC | 100 | < 10 | ± 10 | < 10 | ± 10 |
| High QC | 800 | < 10 | ± 10 | < 10 | ± 10 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85.2 | 98.7 |
| High QC | 800 | 88.1 | 101.2 |
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution.
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
This compound: Q1/Q3 (e.g., m/z 555.3 -> 393.2)
-
Internal Standard (SIL): Q1/Q3 (e.g., m/z 560.3 -> 398.2)
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 10. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New this compound Derivative Isolated from Streptomyces sp. Cl 58-27 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Kendomycin vs. Other Proteasome Inhibitors in Cancer Therapy: A Comparative Guide
In the landscape of cancer therapeutics, the ubiquitin-proteasome system has emerged as a critical target. Proteasome inhibitors disrupt cellular protein homeostasis, leading to the accumulation of regulatory proteins and ultimately inducing apoptosis in cancer cells. While bortezomib and carfilzomib are established proteasome inhibitors in clinical use, the natural product kendomycin has also demonstrated potent cytotoxic effects against various cancer cell lines, with evidence suggesting proteasome inhibition as a potential mechanism of action. This guide provides a comparative analysis of this compound against bortezomib and carfilzomib, focusing on their mechanisms, efficacy, and the experimental data supporting their potential roles in cancer therapy.
Mechanism of Action: A Tale of Three Inhibitors
Bortezomib , the first-in-class proteasome inhibitor, is a dipeptidyl boronic acid that reversibly inhibits the chymotrypsin-like (β5) and, to a lesser extent, the caspase-like (β1) activities of the 20S proteasome. Its inhibition of the proteasome leads to the stabilization and accumulation of numerous proteins, including the inhibitor of NF-κB (IκB), which sequesters the pro-survival transcription factor NF-κB in the cytoplasm.
Carfilzomib , a second-generation proteasome inhibitor, is a tetrapeptide epoxyketone that irreversibly binds to and inhibits the chymotrypsin-like (β5) activity of the proteasome with high specificity. This irreversible binding leads to a more sustained inhibition of the proteasome compared to bortezomib.
This compound , a macrocyclic polyketide, has been shown to inhibit the chymotrypsin-like activity of the proteasome.[1][2] However, recent studies suggest that its potent cytotoxicity may also be attributed to its ability to chelate cations, leading to cation stress within the cell.[3] This dual mechanism complicates a direct comparison with bortezomib and carfilzomib, which are considered more specific proteasome inhibitors.
Comparative Efficacy: A Look at the Data
The in vitro efficacy of these inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. While direct head-to-head studies are limited, the available data provides insights into their relative potencies.
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | U-937 (Histiocytic lymphoma) | ~100 | [1] |
| HCT116 (Colon carcinoma) | Varies | [4] | |
| Bortezomib | Multiple Myeloma Cell Lines | 3.5 - 30 | [5] |
| MDA-MB-231 (Breast cancer) | ~20 | [5] | |
| PC-3 (Prostate cancer) | ~30 | [5] | |
| Carfilzomib | Multiple Myeloma Cell Lines | 6 - 40 | [6] |
| MDA-MB-361 (Breast cancer) | 6.34 | [6] | |
| T-47D (Breast cancer) | 76.51 | [6] |
Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and assay duration. The data presented here is for comparative purposes and is collated from different studies.
Signaling Pathways and Experimental Workflows
The inhibition of the proteasome by these compounds triggers a cascade of downstream signaling events, ultimately leading to apoptosis. The following diagrams illustrate the key pathways involved and a typical experimental workflow for evaluating these inhibitors.
References
- 1. Evidence for the mode of action of the highly cytotoxic Streptomyces polyketide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for the Mode of Action of the Highly Cytotoxic Streptomyces Polyketide this compound – Lenhof Group [zbi-bioinf.uni-sb.de]
- 3. This compound Cytotoxicity against Bacterial, Fungal, and Mammalian Cells Is Due to Cation Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Next-generation proteasome inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Second-generation proteasome inhibitor carfilzomib enhances doxorubicin-induced cytotoxicity and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Cytotoxicity of Kendomycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of Kendomycin and its derivatives. This compound, a polyketide of the ansamycin class, has garnered significant interest for its potent anti-tumor and antimicrobial properties. This document summarizes the available quantitative data on the cytotoxicity of various this compound analogues, details the experimental protocols for assessing cytotoxicity, and visualizes the proposed signaling pathways involved in their mechanism of action.
Cytotoxicity Data of this compound and Its Derivatives
While a direct comparative study of a wide range of this compound derivatives across multiple cancer cell lines is not extensively available in the literature, this section compiles the reported cytotoxic activities (IC50 values) for this compound and some of its known derivatives. The data has been aggregated from various studies and is presented for informational purposes. Direct comparison between derivatives should be made with caution due to potential variations in experimental conditions between studies.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Various (Panel of 512 human cancer cell lines) | Various | Data available in Cancer Cell Line Encyclopedia | [1] |
| This compound B | Several human cancer cell lines | Various | Moderate cytotoxicity reported | Not specified |
| This compound C | Several human cancer cell lines | Various | Moderate cytotoxicity reported | Not specified |
| This compound D | Several human cancer cell lines | Various | Moderate cytotoxicity reported | Not specified |
Note: The term "moderate cytotoxicity" for this compound B, C, and D is mentioned in the literature without specific IC50 values being readily available in the accessed abstracts. For detailed IC50 values of this compound against a large panel of cell lines, the Cancer Cell Line Encyclopedia (CCLE) is a recommended resource.[1]
Experimental Protocols
The following is a detailed protocol for a standard MTT assay, a colorimetric method commonly used to assess cell viability and cytotoxicity.
MTT Assay Protocol for Cytotoxicity Assessment
1. Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
2. Cell Seeding:
-
Harvest and count cells from a healthy, sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium. A vehicle control (e.g., DMSO) should be prepared at the same concentration as in the highest concentration of the test compounds.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the this compound derivatives. Include wells with medium only (blank) and cells with vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
4. MTT Assay:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the MTT to be metabolized by viable cells into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.
Visualizations
Experimental Workflow
Experimental workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.
Signaling Pathways
The precise mechanism of action of this compound is still under investigation, with evidence suggesting multiple pathways may be involved in its cytotoxic effects. Two prominent proposed mechanisms are the induction of apoptosis through the JNK/SAPK signaling pathway and the disruption of cellular homeostasis via cation chelation.
Proposed signaling pathway for this compound-induced apoptosis, integrating cation chelation and the JNK/SAPK cascade.
References
Kendomycin's Antibacterial Spectrum: A Comparative Analysis Against Key Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Kendomycin's antibacterial performance against established alternatives, supported by experimental data and methodologies.
This compound, a novel polyketide with a unique quinone methide ansa structure, has demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Of particular interest is its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital and community-acquired infections.[1][2][3] This guide provides a comparative analysis of this compound's antibacterial spectrum against clinically relevant isolates, juxtaposed with the performance of standard-of-care antibiotics: Vancomycin, Linezolid, and Daptomycin.
Comparative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against key clinical isolates. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism and is a critical measure of antibiotic potency.
| Antibiotic | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae | Enterococcus faecalis (VRE) | Mycobacterium tuberculosis |
| This compound | 5 µg/mL[1][3] | Not Available | Not Available | Not Available |
| Vancomycin | 1 - 2 µg/mL[2][4] | ≤0.5 - 2 µg/mL[5][6] | 32 - >1024 µg/mL (VRE)[7] | 12 - >96 µg/mL[8][9] |
| Linezolid | 1 - 4 µg/mL | ≤1 µg/mL[6] | 2 - 4 µg/mL | 0.125 - 1 µg/mL |
| Daptomycin | 0.25 - 1 µg/mL[3] | 0.125 - 0.5 µg/mL[1] | 2 - 4 µg/mL | Not Available |
Note: The antibacterial spectrum of this compound against Streptococcus pneumoniae, Enterococcus faecalis, and Mycobacterium tuberculosis has not been extensively reported in publicly available literature. The comparison is therefore primarily based on its known activity against MRSA.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method, a standardized protocol for assessing antibiotic susceptibility.
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.
Methodology:
-
Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.
-
Inoculum Preparation: A pure culture of the test microorganism is grown to a specific turbidity, corresponding to a standardized cell density (typically ~5 x 10^5 CFU/mL).
-
Inoculation: The prepared dilutions of the antimicrobial agent in 96-well microtiter plates are inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The wells are visually inspected for turbidity. The lowest concentration of the antibiotic that prevents visible growth is recorded as the MIC.
Visualizing Experimental and Mechanistic Pathways
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Mechanism of Action: this compound vs. Vancomycin
The diagrams below illustrate the distinct mechanisms by which this compound and the comparator antibiotic, Vancomycin, exert their antibacterial effects.
This compound's Proposed Mechanism of Action:
This compound's antibacterial activity is linked to the disruption of bacterial cell division.[1][3] It appears to interfere with the formation of the septum, the partition that divides the cell during replication, leading to abnormal cell morphology and inhibition of growth.[1][3]
This compound inhibits bacterial cell division by disrupting septum formation.
Vancomycin's Mechanism of Action:
Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis. It binds to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall cross-linking.
Vancomycin inhibits bacterial cell wall synthesis by blocking peptidoglycan cross-linking.
References
- 1. Investigations to the Antibacterial Mechanism of Action of this compound | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Investigations to the Antibacterial Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Untitled Document [people.bu.edu]
- 5. A naturally occurring antibiotic active against drug-resistant tuberculosis | CHESS [chess.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Comparison of bactericidal activities of streptomycin, amikacin, kanamycin, and capreomycin against Mycobacterium avium and M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Kendomycin Cross-Resistance: A Comparative Analysis with Other Antibiotic Classes
A Theoretical and Experimental Guide for Researchers
Executive Summary
Kendomycin, a novel polyketide with a unique quinone methide ansa structure, has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mode of action is multifaceted and distinct from many currently prescribed antibiotics, suggesting a low probability of cross-resistance with existing drug classes. This guide provides a comparative analysis of this compound's mechanism of action against other major antibiotic classes, outlines a detailed experimental protocol for future cross-resistance studies, and presents visual workflows to aid in research design.
Currently, there is a lack of published, direct experimental data on the cross-resistance of this compound with other antibiotics. Therefore, this guide offers a theoretical comparison based on its known mechanisms of action, which include the disruption of central metabolic pathways, interference with cell division and cell wall biosynthesis, and the induction of cellular stress responses.[3][4][5] Furthermore, evidence suggests that this compound's broad cytotoxicity may stem from its activity as a cation chelator, specifically sequestering iron and copper, which are vital for numerous cellular processes.[6][7]
Comparative Analysis of Mechanisms of Action
The potential for cross-resistance between antibiotics often arises from shared molecular targets or common resistance mechanisms, such as efflux pumps or enzymatic inactivation. Based on current research, this compound's mechanism appears to be fundamentally different from that of major antibiotic classes, making pre-existing resistance to those classes unlikely to affect this compound's efficacy.
| Antibiotic Class | Primary Mechanism of Action | This compound's Mechanism of Action | Likelihood of Cross-Resistance with this compound |
| β-Lactams (e.g., Penicillins, Cephalosporins) | Inhibit penicillin-binding proteins (PBPs) involved in peptidoglycan synthesis, leading to cell wall disruption. | Down-regulates genes involved in cell wall biosynthesis (e.g., murA, ftsA, ftsZ) and disrupts septum formation.[3][5] Does not directly target PBPs. | Low: While both affect the cell wall, the specific molecular targets and pathways are different. |
| Glycopeptides (e.g., Vancomycin) | Bind to the D-Ala-D-Ala termini of peptidoglycan precursors, inhibiting cell wall synthesis. | Affects the genetic regulation of cell wall biosynthesis and disrupts multiple cellular pathways.[2][3] | Low: this compound's mechanism is much broader than the specific binding action of glycopeptides. |
| Aminoglycosides (e.g., Gentamicin, Kanamycin) | Bind to the 30S ribosomal subunit, causing mistranslation of mRNA and inhibiting protein synthesis. | Does not appear to directly inhibit protein synthesis.[6] Its primary effects are linked to metabolic disruption and cation chelation.[6][8] | Very Low: The fundamental cellular processes targeted are distinct. |
| Macrolides (e.g., Erythromycin, Azithromycin) | Bind to the 50S ribosomal subunit, preventing the elongation of the polypeptide chain. | No evidence of direct interaction with the bacterial ribosome.[6] | Very Low: Different primary targets and mechanisms. |
| Tetracyclines (e.g., Doxycycline) | Bind to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA. | Not known to be a protein synthesis inhibitor.[6] | Very Low: Targets fundamentally different cellular machinery. |
| Quinolones/Fluoroquinolones (e.g., Ciprofloxacin) | Inhibit DNA gyrase and topoisomerase IV, preventing DNA replication and repair. | No evidence suggests interference with DNA replication enzymes.[9][10] Its mechanism is centered on metabolic and ionic disruption.[3][6] | Very Low: The molecular targets are entirely different. |
| Rifamycins (e.g., Rifampin) | Inhibit DNA-dependent RNA polymerase, blocking transcription. | Does not appear to target RNA polymerase. | Very Low: Different primary molecular targets. |
Experimental Protocols
To definitively assess the cross-resistance profile of this compound, the following experimental protocols are proposed.
Minimum Inhibitory Concentration (MIC) Determination and Comparison
Objective: To determine if resistance to conventional antibiotics confers resistance to this compound.
Methodology:
-
Bacterial Strains: A panel of clinically relevant bacterial strains with well-characterized resistance profiles to the antibiotic classes listed in the table above should be used. This panel should include both susceptible wild-type strains and their resistant counterparts.
-
MIC Assay: The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines is recommended.
-
Prepare serial twofold dilutions of this compound and the comparator antibiotics in 96-well microtiter plates using appropriate broth media (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
Data Analysis: Compare the MIC values of this compound against the susceptible and resistant strains. A significant increase (e.g., ≥4-fold) in the MIC of this compound against a strain resistant to another antibiotic would suggest potential cross-resistance.
Time-Kill Kinetic Assays
Objective: To evaluate the bactericidal or bacteriostatic activity of this compound against strains with varying resistance profiles.
Methodology:
-
Strain Selection: Select representative pairs of susceptible and resistant strains for each antibiotic class based on the MIC results.
-
Assay Setup:
-
Inoculate flasks containing broth with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Add this compound at concentrations corresponding to 1x, 2x, and 4x the MIC determined for the susceptible strain. Include a growth control without any antibiotic.
-
Incubate the flasks at 37°C with shaking.
-
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask, perform serial dilutions, and plate onto agar plates to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity. Compare the killing kinetics of this compound against susceptible and resistant strains.
Visualizations
Signaling Pathways Affected by this compound
References
- 1. lgb.rc.unesp.br [lgb.rc.unesp.br]
- 2. researchgate.net [researchgate.net]
- 3. Investigations to the Antibacterial Mechanism of Action of this compound | PLOS One [journals.plos.org]
- 4. Investigations to the Antibacterial Mechanism of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigations to the Antibacterial Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound Cytotoxicity against Bacterial, Fungal, and Mammalian Cells Is Due to Cation Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Cytotoxicity against Bacterial, Fungal, and Mammalian Cells Is Due to Cation Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Antibiotics Targeting Bacterial Replicative DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bleomycin-induced alterations in DNA replication: relationship to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: Kendomycin vs. Geldanamycin
A deep dive into the distinct molecular pathways of two potent ansa macrolides, offering insights for researchers in drug discovery and development.
In the landscape of natural product-derived therapeutics, ansa macrolides represent a class of compounds with significant biological activities, including potent anti-tumor and antimicrobial properties. This guide provides a detailed comparison of the mechanisms of action of two notable ansa macrolides: Kendomycin and Geldanamycin. While structurally related, their pathways to inducing cellular effects diverge significantly, presenting unique opportunities and considerations for therapeutic development. This analysis is supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a comprehensive understanding.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Geldanamycin |
| Primary Target | Disputed; strong evidence for cation chelation (Fe2+, Cu2+)[1][2][3]. Previously suggested targets include the proteasome and Bcl-xL[4]. | Heat Shock Protein 90 (Hsp90)[5][6][7]. |
| Molecular Action | Sequesters essential metal cations, leading to broad cellular stress, including oxidative stress, and induction of apoptosis[1][2]. | Binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone function[5][8]. |
| Downstream Effect | Widespread disruption of cellular processes dependent on metal cofactors, culminating in apoptosis[1][2]. | Destabilization and subsequent ubiquitination and proteasomal degradation of Hsp90 "client" proteins (e.g., oncoproteins like HER2, Raf-1, Akt)[5][6][7][8]. |
| Therapeutic Context | Broad-spectrum cytotoxicity against cancer cells, bacteria, and fungi[1][2]. | Primarily investigated as an anti-cancer agent due to its targeted effect on oncoproteins[5][7]. |
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Geldanamycin across various cancer cell lines, providing a quantitative measure of their cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| This compound | HCT116 | Colon Carcinoma | Halts proliferation at ~10h (250 µM) | [2] |
| (General) | 512 human cancer cell lines | Varies, correlates with iron chelators | [1][2] | |
| Geldanamycin | H1975 | Lung Adenocarcinoma | 1.258 - 6.555 nM (for derivative 17-AAG) | [4] |
| H1437 | Lung Adenocarcinoma | 1.258 - 6.555 nM (for derivative 17-AAG) | [4] | |
| Glioma Cell Lines | Brain Cancer | 0.4 - 3 nM | [6] | |
| Breast Cancer Lines | Breast Cancer | 2 - 20 nM | [6] | |
| Small Cell Lung Cancer | Lung Cancer | 50 - 100 nM | [6] | |
| MG-132 (Proteasome Inhibitor) | C6 Glioma Cells | Brain Cancer | 18.5 µM | [9] |
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways affected by this compound and Geldanamycin.
This compound's Proposed Mechanism: Cation Chelation
References
- 1. This compound Cytotoxicity against Bacterial, Fungal, and Mammalian Cells Is Due to Cation Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Cytotoxicity against Bacterial, Fungal, and Mammalian Cells Is Due to Cation Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of this compound and semi-synthetic analogues with the anti-apoptotic protein Bcl-xl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Kendomycin and MG-132 as proteasome inhibitors
An In-Depth Comparison of Kendomycin and MG-132 as Proteasome Inhibitors
Introduction
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of damaged, misfolded, or regulatory proteins, thereby maintaining cellular homeostasis. The 26S proteasome, the central protease of this system, is a multi-catalytic complex that plays a crucial role in regulating processes like cell cycle progression, apoptosis, and signal transduction.[1] Inhibition of the proteasome has emerged as a key therapeutic strategy, particularly in oncology.
This guide provides a head-to-head comparison of two widely used proteasome inhibitors: this compound, a natural macrocyclic polyketide, and MG-132, a synthetic peptide aldehyde. We will delve into their mechanisms of action, potency, cellular effects, and the experimental protocols used for their evaluation, providing researchers with the data needed to select the appropriate inhibitor for their experimental needs.
Mechanism of Action
While both this compound and MG-132 target the proteasome, their origins and chemical natures differ, which may influence their activity and specificity.
MG-132 is a potent, cell-permeable, and reversible inhibitor of the proteasome.[2] As a peptide aldehyde (Z-Leu-Leu-Leu-al), it primarily blocks the chymotrypsin-like (CT-L) activity of the proteasome's β5 subunit.[3][4] The aldehyde group of MG-132 forms a reversible covalent bond (a hemiacetal) with the active-site threonine residue of the β5 subunit, effectively blocking its proteolytic activity. While highly potent against the chymotrypsin-like site, at higher concentrations, it can also inhibit other proteasomal activities and other cellular proteases like calpains.[2][4][5]
This compound is a structurally unique macrocyclic polyketide isolated from Streptomyces species.[6][7][8] It exerts its potent cytotoxic effects at least in part through the inhibition of the proteasome.[7][9] Studies have shown that this compound inhibits the chymotrypsin-like activity of the proteasome with an efficacy comparable to MG-132.[9] This inhibition leads to the accumulation of ubiquitylated proteins within the cell, a hallmark of proteasome dysfunction.[9] The exact binding mode of this compound to the proteasome is complex, and it is suggested to have a polypharmacological mode of action, potentially interacting with multiple cellular targets.[10]
Caption: Mechanisms of MG-132 and this compound targeting the 20S proteasome core particle.
Potency and Specificity
The potency of proteasome inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) against the specific catalytic activities of the proteasome or by their cytotoxic effects on cell lines (GI50). A direct comparison from a single study showed that this compound inhibits the chymotrypsin-like activity of the proteasome with comparable efficacy to MG-132.[9] However, reported IC50 values can vary significantly based on the assay type, substrate used, and cell line.
| Parameter | MG-132 | This compound |
| Chemical Class | Synthetic Peptide Aldehyde[2] | Natural Macrocyclic Polyketide |
| Primary Target | Chymotrypsin-like (β5) activity[3][4] | Chymotrypsin-like (β5) activity[9] |
| Reversibility | Reversible[2] | Not fully characterized |
| IC50 (Proteasome) | ~100 nM (vs ZLLL-MCA substrate)[5][11] | Efficacy reported as "comparable" to MG-132[9] |
| IC50 (NF-κB) | 3 µM (inhibition of activation)[2] | Not explicitly reported |
| GI50 (Cytotoxicity) | 18.5 µM (C6 glioma, 24h)[12] | < 100 nM (against several carcinoma cell lines)[13] |
| Other Targets | Calpains, some lysosomal cysteine proteases[2][11] | Suggested polypharmacology |
Cellular Effects and Signaling Pathways
Inhibition of the proteasome by either MG-132 or this compound triggers a cascade of cellular events, most notably the induction of apoptosis and the suppression of pro-inflammatory signaling pathways like NF-κB.
NF-κB Pathway Inhibition: The NF-κB transcription factor is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This frees NF-κB to translocate to the nucleus and activate pro-survival and pro-inflammatory genes. Both MG-132 and this compound block this degradation of IκBα, thereby preventing NF-κB activation.[1][14][15]
Apoptosis Induction: Proteasome inhibition leads to the accumulation of misfolded proteins, causing endoplasmic reticulum (ER) stress.[16] It also prevents the degradation of pro-apoptotic proteins, such as the tumor suppressor p53.[17] The combination of ER stress and the buildup of pro-apoptotic factors triggers the intrinsic apoptotic pathway, characterized by mitochondrial membrane depolarization, caspase activation (e.g., caspase-3), and eventual cell death.[9][12]
Caption: Key signaling pathways affected by this compound and MG-132.
Experimental Protocols
Evaluating the efficacy of proteasome inhibitors requires specific and quantitative assays. Below are representative protocols for assessing proteasome activity and cell viability.
In Vitro Proteasome Activity Assay
This assay directly measures the inhibition of the proteasome's chymotrypsin-like activity using a fluorogenic substrate.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT.
-
Substrate: Suc-LLVY-AMC (specific for chymotrypsin-like activity), prepared as a 10 mM stock in DMSO.
-
Inhibitors: Prepare stock solutions of this compound and MG-132 (e.g., 10 mM in DMSO) and create a series of dilutions.
-
Enzyme: Purified 20S proteasome.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 2-5 nM of purified 20S proteasome to each well containing assay buffer.
-
Add varying concentrations of this compound, MG-132, or DMSO (vehicle control) to the wells.
-
Incubate for 15 minutes at 37°C to allow inhibitor binding.
-
Initiate the reaction by adding the Suc-LLVY-AMC substrate to a final concentration of 10-20 µM.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 30-60 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each concentration.
-
Normalize the rates to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the inhibitors on a cell line.
Methodology:
-
Cell Plating: Seed cells (e.g., U-937 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, MG-132, or DMSO (vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated cells and plot cell viability (%) against inhibitor concentration to determine the GI50/IC50 value.[12]
Caption: Workflow for an in vitro proteasome activity inhibition assay.
Conclusion
Both this compound and MG-132 are effective inhibitors of the proteasome's chymotrypsin-like activity, leading to the accumulation of ubiquitylated proteins, cell cycle arrest, and apoptosis.
-
MG-132 is a well-defined, synthetic, and reversible inhibitor. Its mechanism is thoroughly understood, making it a reliable tool and a standard reference compound in proteasome research. However, its off-target effects on calpains should be considered when interpreting results.
-
This compound is a potent natural product with reported cytotoxicity in the nanomolar range, often exceeding that of MG-132 in cell-based assays.[13] Its complex structure and potential for a polypharmacological mode of action make it an interesting compound for drug discovery, though this can also complicate the interpretation of its cellular effects as being solely due to proteasome inhibition.
Choosing an Inhibitor:
-
For studies requiring a well-characterized, reversible inhibitor with a clear mechanism focused specifically on the proteasome pathway, MG-132 is an excellent choice.
-
For screening, drug discovery, or when investigating novel anticancer agents with high potency, This compound presents a compelling option, though follow-up studies may be required to dissect its full range of cellular targets.
References
- 1. invivogen.com [invivogen.com]
- 2. MG132 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Structure and biosynthesis of this compound, a carbocyclic ansa-compound from Streptomyces - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Investigations to the Antibacterial Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigations to the Antibacterial Mechanism of Action of this compound | PLOS One [journals.plos.org]
- 9. Evidence for the mode of action of the highly cytotoxic Streptomyces polyketide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CIPSM - Interactions of the natural product this compound and the 20S proteasome [cipsm.de]
- 11. MG-132 | Cell Signaling Technology [cellsignal.com]
- 12. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. MG132 proteasome inhibitor modulates proinflammatory cytokines production and expression of their receptors in U937 cells: involvement of nuclear factor-κB and activator protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of NF-κB by MG132 through ER stress-mediated induction of LAP and LIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Benchmarking the anti-cancer activity of Kendomycin against known chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer properties of Kendomycin, a promising natural product, against two well-established chemotherapeutic agents: doxorubicin and paclitaxel. By presenting key performance data, detailed experimental methodologies, and visual representations of molecular mechanisms, this document aims to equip researchers with the necessary information to evaluate the potential of this compound in oncology drug development.
Executive Summary
This compound, a macrocyclic polyketide, has demonstrated significant cytotoxic effects against a broad range of cancer cell lines.[1][2][3][4] Its purported mechanisms of action include the inhibition of the proteasome and the chelation of essential cations, both of which can trigger apoptotic cell death in malignant cells.[1][2][3][4][5] This guide benchmarks the in vitro cytotoxicity of this compound against doxorubicin, a DNA intercalating agent and topoisomerase II inhibitor, and paclitaxel, a microtubule stabilizer. The comparative analysis is based on publicly available IC50 data from the Cancer Cell Line Encyclopedia (CCLE) and other sources. Detailed protocols for the key assays discussed are also provided to facilitate reproducibility and further investigation.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound, doxorubicin, and paclitaxel across a selection of human cancer cell lines. The data for this compound is sourced from its screening against the Cancer Cell Line Encyclopedia.[1][2] Corresponding IC50 values for doxorubicin and paclitaxel have been compiled from various public databases and literature sources for the same cell lines to provide a comparative context. It is important to note that direct comparison of IC50 values across different studies can be influenced by variations in experimental conditions.
Table 1: Comparative IC50 Values in Breast Cancer Cell Lines (µM)
| Cell Line | This compound (CCLE) | Doxorubicin | Paclitaxel |
| MCF7 | Data not publicly available in summary | 0.04 - 2.5 | 0.002 - 0.1 |
| MDA-MB-231 | Data not publicly available in summary | 0.02 - 0.5 | 0.001 - 0.05 |
| SK-BR-3 | Data not publicly available in summary | 0.1 - 1.0 | 0.005 - 0.2 |
Table 2: Comparative IC50 Values in Lung Cancer Cell Lines (µM)
| Cell Line | This compound (CCLE) | Doxorubicin | Paclitaxel |
| A549 | Data not publicly available in summary | 0.05 - 1.0 | 0.005 - 0.1 |
| H460 | Data not publicly available in summary | 0.01 - 0.2 | 0.001 - 0.05 |
| H1299 | Data not publicly available in summary | 0.02 - 0.4 | 0.002 - 0.08 |
Table 3: Comparative IC50 Values in Colon Cancer Cell Lines (µM)
| Cell Line | This compound (CCLE) | Doxorubicin | Paclitaxel |
| HCT116 | Data not publicly available in summary | 0.01 - 0.3 | 0.001 - 0.04 |
| HT29 | Data not publicly available in summary | 0.1 - 2.0 | 0.005 - 0.2 |
| SW620 | Data not publicly available in summary | 0.05 - 1.5 | 0.002 - 0.1 |
Note: Specific IC50 values for this compound from the CCLE dataset require access to the database. The tables indicate the availability of this data in principle.
Mechanisms of Action
The anti-cancer activity of this compound, doxorubicin, and paclitaxel are mediated through distinct molecular mechanisms, which are visualized in the diagrams below.
This compound's Dual-Pronged Attack
This compound is believed to exert its cytotoxic effects through at least two primary mechanisms: proteasome inhibition and cation chelation.
-
Proteasome Inhibition: The 26S proteasome is a critical cellular machine responsible for degrading ubiquitinated proteins, including those that regulate cell cycle and apoptosis. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately triggering programmed cell death.[6][7][8][9]
-
Cation Chelation: this compound has been shown to bind to and chelate cations such as iron and copper.[1][2][3][4] These metal ions are essential cofactors for numerous enzymes involved in cell growth and proliferation. By sequestering these ions, this compound disrupts vital cellular processes, leading to cytotoxicity.
Caption: Proposed dual mechanisms of this compound's anti-cancer activity.
Comparative Mechanisms of Action
The following diagram illustrates the distinct cellular targets and pathways affected by this compound, doxorubicin, and paclitaxel.
Caption: Distinct cellular targets of this compound, Doxorubicin, and Paclitaxel.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below. These protocols are representative of standard procedures used in the field.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10][11]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound, doxorubicin, or paclitaxel and incubate for the desired period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12][13][14][15][16]
Procedure:
-
Cell Treatment: Treat cells with the compounds of interest as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Fluorometric Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
Principle: The assay utilizes a fluorogenic peptide substrate (e.g., Suc-LLVY-AMC) that is specifically cleaved by the chymotrypsin-like activity of the proteasome, releasing a fluorescent molecule (AMC). The fluorescence intensity is directly proportional to the proteasome activity.[17][18][19][20][21]
Procedure:
-
Cell Lysate Preparation: Treat cells with this compound or a known proteasome inhibitor (positive control). Lyse the cells in a suitable buffer to release the cellular contents, including the proteasome.
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction: In a 96-well black plate, mix the cell lysate with the fluorogenic proteasome substrate in an assay buffer.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission wavelength of 350/440 nm at multiple time points.
-
Data Analysis: Calculate the rate of fluorescence increase, which reflects the proteasome activity. Compare the activity in treated samples to that in untreated controls.
In Vivo Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they can form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.[22][23][24][25]
Procedure:
-
Cell Culture: Culture the desired human cancer cell line under standard conditions.
-
Cell Implantation: Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound, doxorubicin, paclitaxel, or a vehicle control to the mice according to a predetermined dosing schedule (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of the compounds.
Experimental Workflow and Logic
The following diagrams illustrate a typical workflow for screening and evaluating the anti-cancer activity of a novel compound like this compound and the logical relationship between the different experimental stages.
Caption: A generalized workflow for pre-clinical anti-cancer drug discovery.
Caption: Logical decision points in the evaluation of a novel anti-cancer agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Cytotoxicity against Bacterial, Fungal, and Mammalian Cells Is Due to Cation Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Cytotoxicity against Bacterial, Fungal, and Mammalian Cells Is Due to Cation Chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CIPSM - Interactions of the natural product this compound and the 20S proteasome [cipsm.de]
- 6. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteasome inhibitor - Wikipedia [en.wikipedia.org]
- 8. Proteasome Inhibitors: An Expanding Army Attacking a Unique Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteasome Inhibitors [labome.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. kumc.edu [kumc.edu]
- 17. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ubiqbio.com [ubiqbio.com]
- 19. promega.com [promega.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. abcam.com [abcam.com]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mouse tumor xenograft model [bio-protocol.org]
- 25. Mouse Xenograft Models, Combination Treatment, and Tumorigenic Assay [bio-protocol.org]
Safety Operating Guide
Safe Disposal of Kendomycin: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the proper handling and disposal of Kendomycin, a potent cytotoxic macrolide.[1] This document provides immediate safety and logistical information to ensure the safe management of this compound waste in a laboratory setting.
This compound is a compound with significant cytotoxic properties, and its chemical, physical, and toxicological characteristics have not been fully investigated[2]. Therefore, it must be handled with the utmost care, and all waste must be treated as hazardous.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be familiar with the following safety protocols. Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| Precaution Category | Specification | Rationale |
| Personal Protective Equipment (PPE) | ||
| Eye Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] | |
| Hand Protection | Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves as hazardous waste.[2] | |
| Body Protection | Wear a lab coat. White coats used in cytotoxic laboratories should be hung horizontally to avoid cross-contamination.[3] | |
| Respiratory Protection | For nuisance levels of dust, use type N95 (US) or type P1 (EN 143) dust masks.[2] | |
| Engineering Controls | ||
| Ventilation | Work in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust is formed.[2] | |
| Accidental Release Measures | ||
| Spill Cleanup | Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let product enter drains.[2] | |
| First Aid | ||
| Eye Contact | Flush eyes with water as a precaution.[2] | |
| Skin Contact | Wash off with soap and plenty of water.[2] | |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration.[2] | |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[2] |
This compound Disposal Procedures
Due to its cytotoxic nature, this compound and any materials that come into contact with it must be disposed of as hazardous waste. The recommended method of disposal is to engage a licensed, professional waste disposal company.[2]
Step 1: Segregation of Waste
At the point of generation, immediately segregate all this compound waste from other laboratory waste streams. This includes:
-
Unused or expired this compound powder.
-
Stock solutions of this compound.[4]
-
Contaminated labware (e.g., vials, pipette tips, culture plates).
-
Contaminated PPE (e.g., gloves, lab coats).[5]
-
Materials used for spill cleanup.
Step 2: Waste Containment
-
Solid Waste: Collect all solid waste, including contaminated PPE and labware, in a designated, leak-proof, and puncture-resistant container.[5] This container must be clearly labeled as "Cytotoxic Waste" and display the universal biohazard symbol.
-
Liquid Waste: Collect all liquid waste containing this compound, such as stock solutions or media, in a sealable, chemical-resistant container. Do not pour this compound waste down the drain.[2]
-
Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be placed in a designated sharps container with a purple lid to indicate cytotoxic contamination.[6]
Step 3: Labeling and Storage
All waste containers must be clearly labeled with the following information:
-
The chemical name: "this compound".
-
The associated hazards (e.g., "Toxic").
-
The date the container was first used for waste accumulation.
Store the sealed waste containers in a designated satellite accumulation area away from general lab traffic until they are collected by a licensed waste disposal service.[7]
Step 4: Professional Disposal
Arrange for the collection and disposal of the this compound waste by a licensed and professional waste disposal company. This is the recommended method to ensure compliance with federal, state, and local regulations.[2] The final disposal method for cytotoxic waste is typically high-temperature incineration.[5][6]
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. glpbio.com [glpbio.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Kendomycin
For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Kendomycin, a potent polyketide macrocycle antibiotic. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.
Personal Protective Equipment (PPE) for this compound
When handling this compound in its solid form, the primary routes of exposure are inhalation of dust particles and direct contact with the skin and eyes.[1] Therefore, a comprehensive PPE strategy is essential. The following table summarizes the required protective gear.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 or EN 143 type P1 dust mask.[1][2] | To prevent inhalation of this compound dust particles, which may cause respiratory tract irritation.[1] |
| Eye Protection | Safety glasses with side shields or goggles, tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2] | To protect eyes from potential irritation caused by contact with this compound dust.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, polyurethane, neoprene).[3] Gloves must be inspected for integrity prior to use.[1] | To prevent skin contact, as this compound may be harmful if absorbed through the skin and can cause skin irritation.[1] |
| Body Protection | Laboratory coat.[1] For situations with a risk of significant spillage, a gown resistant to permeability by hazardous drugs is recommended.[4] | To protect skin and personal clothing from contamination. The type of body protection should be chosen based on the specific workplace risks.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize exposure and maintain a safe working environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.[1]
-
For procedures that may generate significant dust, such as weighing or reconstituting the solid, use a chemical fume hood or a biological safety cabinet.[5]
2. Handling the Solid Compound:
-
Before handling, ensure all required PPE is donned correctly.
-
Avoid the formation of dust during handling.[1]
-
Carefully weigh the required amount of this compound.
-
If dissolving in a solvent, add the solvent to the solid slowly to minimize dust generation. This compound is soluble in DMSO and methanol.[1]
3. Storage:
-
Store this compound in a tightly closed container in a dry and well-ventilated place.[1]
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water.[1] Remove contaminated clothing. |
| Eye Contact | Flush eyes with water as a precaution for at least 15 minutes.[1][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] |
In all cases of exposure, seek medical attention.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and potential harm to others.
1. Waste Segregation:
-
All materials contaminated with this compound, including gloves, masks, and weighing papers, should be considered chemical waste.
-
Unused this compound and stock solutions are to be treated as hazardous chemical waste.[6]
2. Containment:
-
Collect all this compound waste in a dedicated, clearly labeled, and sealed container.[1]
3. Disposal Protocol:
-
Dispose of contaminated materials and unused product in accordance with applicable federal, state, and local environmental regulations.
-
Do not dispose of this compound down the drain or in the general trash.[7]
-
Follow your institution's specific guidelines for hazardous chemical waste disposal.[6]
Experimental Workflow: Handling and Disposal of this compound
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. This compound solid 183202-73-5 [sigmaaldrich.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. safety.duke.edu [safety.duke.edu]
- 5. gerpac.eu [gerpac.eu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. louisville.edu [louisville.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
